STING-IN-2
Description
Propriétés
IUPAC Name |
N-(4-butylphenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-3-4-11-5-7-12(8-6-11)16-15(18)13-9-10-14(21-13)17(19)20/h5-10H,2-4H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVOHFICEFYHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
STING-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
STING-IN-2, also known as C-170, is a potent, irreversible covalent inhibitor of the STING (Stimulator of Interferon Genes) protein. The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a danger signal associated with viral infections and cellular damage. Dysregulation of the STING pathway is implicated in various autoinflammatory diseases, making STING an attractive therapeutic target. This compound has demonstrated efficacy in inhibiting both human and mouse STING, highlighting its potential as a tool for research and as a lead compound for the development of novel therapeutics for STING-driven diseases. This guide provides an in-depth overview of the mechanism of action of this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a targeted covalent inhibitor, selectively modifying a key cysteine residue within the STING protein. This covalent modification is central to its inhibitory activity.
Covalent Targeting of Cysteine 91
The primary mechanism of action of this compound is the covalent modification of Cysteine 91 (Cys91) in the transmembrane domain of the STING protein.[1] This specific targeting is achieved through an electrophilic moiety within the this compound molecule that forms an irreversible bond with the nucleophilic thiol group of the Cys91 residue.
Inhibition of STING Palmitoylation
The covalent modification of Cys91 by this compound directly prevents the palmitoylation of STING.[1][2][3] Palmitoylation, the attachment of fatty acids to cysteine residues, is a critical post-translational modification required for the activation of STING. Specifically, palmitoylation at Cys88 and Cys91 is essential for the trafficking of STING from the endoplasmic reticulum (ER) to the Golgi apparatus, a necessary step for downstream signaling.[4] By blocking this crucial modification, this compound effectively traps STING in an inactive state.
Disruption of Downstream Signaling
By preventing STING palmitoylation, this compound inhibits the subsequent steps in the STING signaling cascade. This includes the prevention of STING multimerization and the recruitment and activation of TANK-binding kinase 1 (TBK1).[3][5] The lack of TBK1 activation leads to a failure in the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3). Consequently, the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines is suppressed.[6]
Quantitative Data
While specific quantitative data for this compound (C-170) is limited in publicly available literature, data from closely related and analogous compounds provide a strong indication of its potency.
| Compound | Assay Type | Target | Potency (IC50) | Reference |
| [131I]I-NFIP (analogue of C-176) | Cell-based competitive binding | STING | 7.56 nM | [7] |
| C-170 | IFN-β reporter activity | human and mouse STING | Effective at 0.02 to 2 µM | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and related covalent STING inhibitors.
Mass Spectrometry Analysis of Covalent Binding to STING
This protocol is designed to confirm the covalent modification of STING by this compound.
Objective: To determine if this compound covalently binds to the STING protein and to identify the specific site of modification.
Materials:
-
HEK293T cells
-
Expression vector for FLAG-tagged STING (wild-type and C91S mutant)
-
This compound (C-170)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-FLAG affinity beads
-
Elution buffer (e.g., 3xFLAG peptide solution)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells and transfect them with either FLAG-tagged wild-type STING or the C91S STING mutant expression vector.
-
Compound Treatment: Treat the transfected cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with anti-FLAG affinity beads to capture the FLAG-tagged STING protein.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound STING protein from the beads using an appropriate elution buffer.
-
LC-MS Analysis: Analyze the eluted protein by LC-MS to determine the mass of the STING protein. A mass shift corresponding to the molecular weight of this compound in the wild-type STING sample, which is absent in the C91S mutant and vehicle control samples, confirms covalent binding to Cys91.[1][8]
STING Palmitoylation Assay
This protocol assesses the ability of this compound to inhibit the palmitoylation of STING.
Objective: To determine if this compound treatment prevents the incorporation of a palmitate analog into the STING protein.
Materials:
-
Cells expressing STING (e.g., HEK293T cells transfected with STING)
-
This compound (C-170)
-
Palmitic acid analog with a clickable tag (e.g., 17-octadecynoic acid)
-
Lysis buffer
-
Antibody against STING
-
Protein A/G beads
-
Click chemistry reagents (e.g., fluorescently tagged azide)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Compound and Palmitate Analog Treatment: Pre-treat cells with this compound or vehicle control. Then, incubate the cells with the clickable palmitic acid analog.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate STING using an anti-STING antibody and protein A/G beads.
-
Click Reaction: Perform a click chemistry reaction on the immunoprecipitated STING to attach a fluorescent tag to the incorporated palmitate analog.
-
SDS-PAGE and Fluorescence Imaging: Separate the proteins by SDS-PAGE and visualize the fluorescently labeled STING using an appropriate imaging system. A decrease in fluorescence in the this compound treated sample compared to the control indicates inhibition of palmitoylation.
IFN-β Reporter Assay
This cell-based functional assay measures the inhibitory effect of this compound on STING-mediated downstream signaling.
Objective: To quantify the dose-dependent inhibition of STING-induced IFN-β promoter activity by this compound.
Materials:
-
HEK293T cells
-
Expression vectors for STING and an IFN-β promoter-luciferase reporter
-
STING agonist (e.g., 2'3'-cGAMP)
-
This compound (C-170)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells in a multi-well plate and co-transfect them with the STING and IFN-β promoter-luciferase reporter plasmids.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.
-
STING Activation: Stimulate the cells with a STING agonist like 2'3'-cGAMP.
-
Luciferase Assay: After an appropriate incubation period (e.g., 18-24 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability and calculate the IC50 value by plotting the dose-response curve.[5][9]
Western Blot Analysis of TBK1 Phosphorylation
This biochemical assay directly assesses the impact of this compound on the activation of the downstream kinase TBK1.
Objective: To determine if this compound inhibits the phosphorylation of TBK1 upon STING activation.
Materials:
-
Relevant cell line (e.g., THP-1 monocytes)
-
STING agonist (e.g., 2'3'-cGAMP)
-
This compound (C-170)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-TBK1 (Ser172) and total TBK1
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Pre-treat cells with this compound or vehicle control, followed by stimulation with a STING agonist.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-TBK1 and total TBK1.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and quantify the band intensities. A decrease in the ratio of phospho-TBK1 to total TBK1 in the this compound-treated samples indicates inhibition of TBK1 activation.[6][10]
Visualizations
STING Signaling Pathway and Inhibition by this compound
Caption: STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound
Caption: Workflow for the characterization of this compound's mechanism.
Conclusion
This compound (C-170) is a well-characterized covalent inhibitor of the STING protein. Its mechanism of action, centered on the irreversible modification of Cys91 and the subsequent blockade of STING palmitoylation, provides a clear rationale for its potent inhibition of the STING signaling pathway. The experimental protocols outlined in this guide offer a robust framework for the continued investigation of this compound and the development of other novel STING inhibitors. The quantitative data, though indirect, strongly support its high potency. As research into STING-mediated diseases continues to expand, this compound will undoubtedly remain a valuable tool for dissecting the complexities of this critical innate immune pathway and for advancing the development of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting STING with covalent small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. STING palmitoylation as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
STING-IN-2 (C-170): A Technical Guide to its Function and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
STING-IN-2 (also known as C-170) is a potent, covalent inhibitor of the Stimulator of Interferon Genes (STING) protein. As a critical component of the innate immune system, STING plays a key role in the response to cytosolic DNA, triggering powerful antiviral and antitumor immunity. However, aberrant STING activation is implicated in the pathogenesis of various autoinflammatory diseases. This compound offers a valuable tool for investigating the physiological and pathological roles of the STING signaling pathway and represents a promising scaffold for the development of therapeutics aimed at modulating STING activity. This technical guide provides an in-depth overview of the function, discovery, and mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Introduction to STING and the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system responsible for detecting the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP). 2'3'-cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines, initiating a robust immune response.
Discovery of this compound (C-170)
This compound (C-170) was developed through the structural optimization of earlier nitrofuran-based STING inhibitors, C-176 and C-178.[1][2] While C-176 and C-178 were found to be potent inhibitors of murine STING, they exhibited species-specific activity and were less effective against human STING.[1][3] Through medicinal chemistry efforts, the structure was modified to yield C-170, which demonstrates potent inhibitory activity against both human and murine STING.[2] This dual-species activity makes C-170 a valuable tool for preclinical research in mouse models of human diseases.
Mechanism of Action
This compound (C-170) is a covalent inhibitor that selectively targets a specific cysteine residue within the STING protein.
Covalent Modification of Cys91: this compound functions by forming a covalent bond with the thiol group of cysteine 91 (Cys91) located in the transmembrane domain of STING.[1][4] This modification is highly specific and is crucial for its inhibitory activity.
Inhibition of STING Palmitoylation: The activation of STING requires its palmitoylation, a post-translational modification where a fatty acid is attached to specific cysteine residues. This process is essential for the clustering of STING multimers in the Golgi and the subsequent recruitment and activation of TBK1.[1] By covalently binding to Cys91, this compound physically blocks the site of palmitoylation, thereby preventing this critical activation step.[1][4] This ultimately leads to the inhibition of the downstream signaling cascade, including the phosphorylation of TBK1 and IRF3, and the production of type I interferons.[5]
Quantitative Data
The following table summarizes the reported inhibitory activity of this compound (C-170) and related compounds from various cellular assays. Precise IC50 values for C-170 are not consistently reported in a single value, as its covalent nature can influence assay outcomes. The data presented reflects effective concentrations observed in dose-response experiments.
| Compound | Target | Assay Type | Cell Line | Effective Concentration / IC50 | Reference |
| This compound (C-170) | Human STING, Mouse STING | IFN-β Reporter Assay | THP-1 | ~0.5 µM (significant inhibition) | [5] |
| This compound (C-170) | Mouse STING | IFN-β Reporter Assay | L929 | Not explicitly stated, but effective in low µM range | [6] |
| H-151 (related inhibitor) | Mouse STING | IFN-β Reporter Assay | MEFs, BMDMs | ~109.6 - 138 nM | [6] |
| H-151 (related inhibitor) | Human STING | IFN-β Reporter Assay | HFFs | ~134.4 nM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound (C-170).
IFN-β Reporter Assay
This assay measures the ability of this compound to inhibit the production of IFN-β induced by a STING agonist.
Materials:
-
HEK293T or THP-1 cells stably expressing an IFN-β promoter-driven luciferase reporter gene.
-
STING agonist (e.g., 2'3'-cGAMP).
-
This compound (C-170) dissolved in DMSO.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Seed reporter cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (C-170) in cell culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a DMSO vehicle control.
-
Pre-treat the cells by replacing the medium with the medium containing the different concentrations of this compound or DMSO. Incubate for 1-2 hours at 37°C.
-
Prepare a solution of the STING agonist (e.g., 2'3'-cGAMP at a final concentration of 1-5 µg/mL) in cell culture medium.
-
Add the STING agonist solution to the wells containing the pre-treated cells.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. For a covalent inhibitor like this compound, this assay can confirm target engagement.
Materials:
-
Cells expressing the target protein (e.g., THP-1 cells for endogenous STING).
-
This compound (C-170) dissolved in DMSO.
-
Phosphate-buffered saline (PBS) supplemented with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Centrifuge.
-
SDS-PAGE gels and Western blotting reagents.
-
Primary antibody against STING.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells to a sufficient density and treat with either this compound (e.g., 10 µM) or DMSO vehicle control for 1-2 hours at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 25°C.
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble STING protein in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble STING as a function of temperature for both the this compound treated and DMSO control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Western Blot for Phosphorylated TBK1 (p-TBK1)
This assay assesses the inhibition of STING downstream signaling by measuring the phosphorylation of TBK1.
Materials:
-
THP-1 or other suitable cells.
-
STING agonist (e.g., 2'3'-cGAMP).
-
This compound (C-170).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blotting reagents.
-
Primary antibodies against p-TBK1 (Ser172) and total TBK1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with this compound (e.g., 0.5 µM) or DMSO for 1-2 hours.
-
Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for 1-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-TBK1 and total TBK1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
A decrease in the p-TBK1/total TBK1 ratio in the presence of this compound indicates inhibition of STING signaling.
Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway and the inhibitory mechanism of this compound (C-170).
Experimental Workflow for IFN-β Reporter Assay
Caption: A streamlined workflow for assessing STING inhibition using an IFN-β reporter assay.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: The experimental workflow for determining target engagement of this compound using CETSA.
Conclusion
This compound (C-170) is a well-characterized, potent, and covalent inhibitor of both human and mouse STING. Its defined mechanism of action, involving the covalent modification of Cys91 and subsequent inhibition of STING palmitoylation, makes it an invaluable tool for dissecting the intricate roles of the STING signaling pathway in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of STING modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. childrenshospital.org [childrenshospital.org]
Understanding the STING signaling cascade
An In-depth Technical Guide to the STING Signaling Cascade
Introduction
The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting pathogenic or misplaced cytosolic DNA.[1][2] As a central mediator of host defense, the cGAS-STING pathway links the presence of cytosolic DNA—a hallmark of viral infection or cellular damage—to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3][4] This cascade begins with the enzyme cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP) upon binding to double-stranded DNA (dsDNA).[5][6] cGAMP then binds to and activates the endoplasmic reticulum (ER)-resident protein STING, initiating a signaling cascade with profound implications in infectious diseases, autoimmune disorders, and cancer immunotherapy.[1][7][8]
This guide provides a detailed overview of the STING signaling cascade, including its core mechanisms, regulation, quantitative parameters, and the experimental protocols used for its investigation.
The Core Signaling Cascade
The activation of the STING pathway is a multi-step process involving enzymatic activity, significant protein conformational changes, and spatial translocation of signaling components across cellular organelles.
Cytosolic DNA Sensing and cGAMP Synthesis by cGAS
The pathway is initiated when cGAS, the primary cytosolic DNA sensor, recognizes dsDNA.[2] This binding event is largely sequence-independent but can be influenced by DNA length, with efficient activation occurring with dsDNA of 36 base pairs or longer.[9] Upon binding to dsDNA, cGAS undergoes dimerization and a conformational change that opens its catalytic pocket.[2] This allows cGAS to utilize ATP and GTP as substrates to synthesize the endogenous second messenger, 2'3'-cGAMP.[2][5][6]
STING Activation and Conformational Change
In its resting state, STING exists as a homodimer on the ER membrane.[4][10] The binding of cGAMP to the V-shaped ligand-binding domain of the STING dimer induces a significant conformational change.[11][12] This change involves a 180° rotation of the ligand-binding domain relative to the transmembrane domain and the closing of a "lid" over the cGAMP-binding pocket.[4][12][13] This structural rearrangement is the critical activation step, promoting the oligomerization of STING dimers, which is essential for downstream signaling.[11][12][13]
STING Trafficking and Signalosome Assembly
Activated STING oligomers translocate from the ER, moving through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[1][10][14][15][16] This trafficking is a crucial regulatory step and is required for the assembly of the downstream signaling complex.[10][17] Within the Golgi and trans-Golgi network (TGN), the STING oligomers serve as a scaffold to recruit TANK-binding kinase 1 (TBK1).[10][16][18]
Downstream Signaling: TBK1, IRF3, and NF-κB Activation
The recruitment of TBK1 to the STING scaffold leads to its activation through trans-autophosphorylation.[13] Activated TBK1 then phosphorylates multiple substrates:
-
STING: TBK1 phosphorylates the C-terminal tail (CTT) of STING, specifically at Serine 366 (in humans).[5][11] This phosphorylation creates a docking site for the transcription factor Interferon Regulatory Factor 3 (IRF3).[11][19]
-
IRF3: Once recruited to the STING-TBK1 complex, IRF3 is phosphorylated by TBK1.[20][21][22] This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus, where it drives the transcription of type I IFN genes (e.g., IFN-β).[20][21]
In addition to the IRF3 axis, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.[18][23][24] The recruitment of TBK1 to STING is critical for activating both IRF3 and NF-κB.[23]
Below is a diagram illustrating the core STING signaling pathway.
References
- 1. The emerging roles of the STING adaptor protein in immunity and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 10. Classification and functional characterization of regulators of intracellular STING trafficking identified by genome-wide optical pooled screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of cGAS and STING signaling during inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent progress on the activation of the cGAS–STING pathway and its regulation by biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STING trafficking as a new dimension of immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleic Acid Diversity in cGAS-STING Pathway Activation and Immune Dysregulation [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Advances in the prerequisite and consequence of STING downstream signalosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 23. pnas.org [pnas.org]
- 24. researchgate.net [researchgate.net]
A Technical Guide to STING-IN-2: A Covalent Inhibitor of the STING Pathway and its Context in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of STING-IN-2 (also known as C-170), a potent covalent inhibitor of the Stimulator of Interferon Genes (STING) pathway. While the activation of the STING pathway is a primary strategy in cancer immunotherapy to drive anti-tumor immunity, this document will explore the mechanism of this compound, its established applications as a research tool, and the theoretical rationale for considering STING inhibition in specific cancer contexts.
The Dichotomy of the STING Pathway in Oncology
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal often present during viral infections and within the tumor microenvironment (TME).
-
Pro-Tumor Immunity (The Agonist Approach): Activation of STING in dendritic cells (DCs) within the TME is a key event for anti-tumor immunity.[1][2] It triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][4] This, in turn, promotes the recruitment and activation of natural killer (NK) cells and cytotoxic CD8+ T cells, leading to tumor cell killing and the generation of a durable, systemic anti-tumor response.[1][5] This understanding forms the basis for the development of STING agonists as cancer immunotherapeutics.[2][6]
-
Potential Pro-Tumor Roles (The Inhibitor Rationale): Conversely, chronic or aberrant STING activation can have detrimental effects. In some contexts, persistent STING signaling can lead to chronic inflammation, which is a known driver of carcinogenesis.[1] Furthermore, STING activation can upregulate immune checkpoint molecules like PD-L1 and induce the expression of immunosuppressive factors such as indoleamine-2,3-dioxygenase (IDO), which can suppress T-cell activity and promote immune escape.[3] In certain malignancies, such as some colorectal cancers, high STING expression has been correlated with a poor prognosis.[3]
This dual role suggests that while STING agonists are beneficial in "cold" tumors to ignite an immune response, STING inhibitors like this compound could have a therapeutic rationale in cancers driven by chronic, STING-dependent inflammation.
This compound (C-170): A Potent Covalent Inhibitor
This compound, also known as C-170, is a potent and selective small-molecule inhibitor of both human and murine STING.[4][7] It is not intended to promote anti-tumor immunity but rather to block the STING signaling cascade, making it an invaluable tool for studying autoinflammatory diseases and for probing the consequences of STING pathway inhibition.[7][8]
Mechanism of Action
This compound functions as an irreversible, covalent inhibitor.[9][10] Its mechanism is highly specific:
-
Targeting Cysteine 91: this compound selectively targets the cysteine residue at position 91 (Cys91) in the transmembrane domain of the STING protein.[9][11]
-
Blocking Palmitoylation: Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it undergoes palmitoylation at Cys88 and Cys91. This post-translational modification is essential for the subsequent multimerization of STING.[11]
-
Inhibiting Downstream Signaling: By covalently binding to Cys91, this compound physically prevents this critical palmitoylation step.[9][10] This traps STING in a signaling-incompetent state, preventing its oligomerization and the recruitment and phosphorylation of the downstream kinase TBK1, thereby completely shutting down the pathway.[9][11]
Data Presentation
While specific IC50 values for this compound are not consistently reported in publicly available literature, its potent activity is demonstrated by its effective use at nanomolar to low-micromolar concentrations in various cell-based assays.
| Compound | System/Cell Line | Concentration(s) Used | Observed Effect | Reference |
| This compound (C-170) | THP-1 Cells | 0.5 µM | Decreased cGAMP-stimulated IFNB1 and TNF mRNA levels; reduced p-TBK1. | [7][8] |
| This compound (C-170) | Bladder Cancer Cells | 0, 1, 2, 4, 8 µM | Used in a dose-gradient to assess inhibition of STING pathway. | [11] |
| This compound | Abdominal Aortic Aneurysm (AAA) Patient-Derived Organoids | 1 µM | Attenuated inflammatory cytokine production. | [12] |
Experimental Protocols
The following are representative protocols for evaluating the activity of STING inhibitors like this compound.
In Vitro STING Inhibition Assay via Western Blot
This protocol details the measurement of STING pathway inhibition by quantifying the phosphorylation of downstream targets TBK1 and IRF3.
Materials:
-
Cell Line: THP-1 (human monocytic) or RAW 264.7 (murine macrophage).
-
This compound (C-170).
-
STING Agonist: 2'3'-cGAMP.
-
Reagents: Complete cell culture medium, DMSO, Phosphate-Buffered Saline (PBS), RIPA lysis buffer with protease and phosphatase inhibitors, BCA protein assay kit.
-
Antibodies: Primary antibodies for phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), total IRF3, and a loading control (e.g., β-actin or GAPDH). HRP-conjugated secondary antibodies.
-
Equipment: Standard cell culture equipment, SDS-PAGE and Western blot apparatus, chemiluminescence imager.
Procedure:
-
Cell Seeding: Plate cells (e.g., THP-1 at 5x10⁵ cells/mL) in a multi-well plate to achieve 70-80% confluency at the time of treatment.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute to desired concentrations (e.g., 0.1, 0.5, 1, 5 µM) in culture medium. Pre-treat cells with this compound or a vehicle control (DMSO) for 2-4 hours.
-
STING Pathway Activation: Stimulate the cells by adding a STING agonist (e.g., 2'3'-cGAMP at 1-5 µg/mL) for the desired time (e.g., 1-3 hours for phosphorylation events).
-
Protein Extraction:
-
Wash cells once with ice-cold PBS.
-
Lyse cells directly in the well with ice-cold RIPA buffer.
-
Incubate on ice for 20-30 minutes.
-
Scrape and collect lysates, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts (load 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and imager.
-
-
Data Analysis: Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
In Vivo Administration Protocol in a Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of a STING inhibitor in a model of STING-dependent inflammation.
Materials:
-
Animal Model: C57BL/6 or BALB/c mice.
-
This compound.
-
Vehicle Solution: A common vehicle for similar compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[13]
-
STING Agonist/Model Inducer: e.g., 10-carboxymethyl-9-acridanone (CMA) or using a genetic model like Trex1-/- mice.[14]
-
Equipment: Standard animal housing, injection supplies, equipment for blood and tissue collection.
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Dosing Solution Preparation:
-
Dissolve this compound powder in DMSO.
-
Sequentially add PEG300, Tween 80, and finally saline, vortexing thoroughly between each addition to ensure a homogenous solution.
-
Prepare fresh on the day of dosing.
-
-
Experimental Groups:
-
Group 1: Vehicle Control
-
Group 2: STING Agonist/Model + Vehicle
-
Group 3: STING Agonist/Model + this compound (low dose)
-
Group 4: STING Agonist/Model + this compound (high dose)
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. Dosing volume is typically 5-10 mL/kg.
-
The pre-treatment time before challenging with a STING agonist can vary (e.g., 1-2 hours). Dosing frequency can be daily or as determined by pharmacokinetic studies.[13]
-
-
Induction of Inflammation: If using an acute model, administer the STING-activating agent (e.g., CMA, i.p.) after the inhibitor pre-treatment period.
-
Monitoring and Sample Collection:
-
Monitor animals for any signs of distress.
-
At a predetermined endpoint (e.g., 6-24 hours post-challenge), euthanize the mice.
-
Collect blood (for serum cytokine analysis via ELISA) and tissues (e.g., spleen, liver for qPCR or Western blot analysis of IFN-stimulated genes).[14]
-
Conclusion
This compound (C-170) is a well-characterized, potent, and covalent inhibitor of the STING pathway. Its precise mechanism of blocking STING palmitoylation at Cys91 makes it an essential tool for dissecting the roles of STING in health and disease. While the dominant paradigm in cancer immunotherapy is the activation of STING to convert immunologically "cold" tumors into "hot" ones, the biological context is paramount. The potential for chronic STING signaling to drive inflammation-associated cancers or create an immunosuppressive TME provides a compelling, albeit less explored, rationale for the therapeutic use of STING inhibitors in select oncological settings. This compound remains a critical research compound for validating these hypotheses and identifying patient populations or cancer types that may benefit from a STING inhibition strategy.
References
- 1. Rationale for STING-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 3. The cGAS/STING Pathway: A Novel Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. C-170 | STING inhibitor | CAS 346691-38-1 | Buy C-170 from Supplier InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. thno.org [thno.org]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of an Orally Bioavailable STING Inhibitor with In Vivo Anti-Inflammatory Activity in Mice with STING-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
STING-IN-2: A Technical Guide to its Effects on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage. Activation of STING triggers a signaling cascade that culminates in the production of a variety of cytokines, most notably type I interferons (IFNs) and pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF) and Interleukin-6 (IL-6).[1][2] While essential for host defense, aberrant or chronic STING activation is implicated in the pathogenesis of various autoinflammatory and autoimmune diseases.[3][4] This has led to the development of STING inhibitors as potential therapeutic agents.
STING-IN-2, also known as C-170, is a potent, covalent inhibitor of the STING protein.[5][6] It effectively targets both human and mouse STING, making it a valuable tool for preclinical research into STING-mediated diseases.[1][4] This technical guide provides an in-depth overview of the effects of this compound on cytokine production, including available quantitative data, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and workflows.
The STING Signaling Pathway and Mechanism of this compound Inhibition
The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[4] cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[4]
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[4] In parallel, STING activation can also lead to the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[4]
This compound (C-170) is a covalent inhibitor that targets a specific cysteine residue (Cys91 in murine STING) in the transmembrane domain of the STING protein.[3][4] By covalently modifying this residue, this compound prevents the palmitoylation of STING, a critical post-translational modification required for its activation and subsequent signaling events, including the recruitment of TBK1.[3][6] This blockade of STING activation effectively abrogates the downstream production of both type I interferons and NF-κB-dependent pro-inflammatory cytokines.
Quantitative Data on Cytokine Inhibition by this compound
Quantitative, dose-response data for the effect of this compound (C-170) on a wide range of cytokines is limited in publicly available literature. However, existing studies and vendor-provided information confirm its potent inhibitory activity. The following tables summarize the available data.
Table 1: Inhibition of Cytokine mRNA Expression by this compound (C-170)
| Cell Line | Stimulant | This compound (C-170) Concentration | Target mRNA | Observed Effect |
| THP-1 | cGAMP | 0.5 µM | IFNB1 | Decrease in mRNA levels |
| THP-1 | cGAMP | 0.5 µM | TNF | Decrease in mRNA levels |
Note: This data indicates a reduction in mRNA expression but does not provide specific percentage of inhibition.
Table 2: Comparative Inhibitory Activity of STING Inhibitors
| Inhibitor | Target | Cell Line | Assay | IC50 |
| H-151 | Human STING | Human Foreskin Fibroblasts (HFFs) | IFN-β mRNA induction | 134.4 nM[7] |
| H-151 | Mouse STING | Mouse Embryonic Fibroblasts (MEFs) | IFN-β mRNA induction | 138 nM[7] |
| C-176 | Mouse STING | Not specified | IFN-β production | Potent inhibition (specific IC50 not provided) |
Note: While not this compound, the data for H-151 and C-176, which are structurally and mechanistically related to this compound, provide context for the expected potency of STING inhibitors. This compound was developed from the C-176 scaffold to have activity against both human and mouse STING.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on cytokine production.
In Vitro STING Activation and Inhibition Assay
Objective: To determine the dose-dependent inhibitory effect of this compound on STING-agonist-induced cytokine production in a relevant cell line (e.g., THP-1 human monocytes, RAW 264.7 murine macrophages, or primary bone marrow-derived macrophages).
Materials:
-
Cell line of interest (e.g., THP-1, RAW 264.7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, penicillin/streptomycin)
-
STING agonist (e.g., 2'3'-cGAMP)
-
This compound (C-170)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Reagents for RNA extraction and RT-qPCR (for mRNA analysis)
-
ELISA kits for specific cytokines of interest (e.g., human/mouse IFN-β, TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well for RAW 264.7, 5 x 10^5 cells/well for THP-1) and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
STING Activation: Prepare the STING agonist (e.g., 2'3'-cGAMP) at a predetermined optimal concentration in complete medium. Add the agonist to the wells containing the cells and inhibitor. For negative controls, add medium without the agonist.
-
Incubation: Incubate the plate for a specified period. For mRNA analysis, a shorter incubation of 4-6 hours is typical. For protein (cytokine) analysis in the supernatant, a longer incubation of 18-24 hours is recommended.
-
Sample Collection:
-
Supernatant for ELISA: Carefully collect the cell culture supernatant and centrifuge to remove any cell debris. The supernatant can be used immediately or stored at -80°C.
-
Cell Lysate for RT-qPCR: Wash the cells with PBS, then lyse the cells using a suitable lysis buffer for RNA extraction.
-
Cytokine Quantification by ELISA
Objective: To measure the concentration of secreted cytokines in the cell culture supernatant.
Procedure:
-
Follow the manufacturer's instructions for the specific cytokine ELISA kit.
-
Briefly, add standards and diluted supernatant samples to the wells of the antibody-pre-coated microplate.
-
Incubate to allow the cytokine to bind to the immobilized antibody.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate and wash, then add a streptavidin-HRP conjugate.
-
Incubate and wash, then add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Cytokine mRNA Quantification by RT-qPCR
Objective: To measure the relative expression levels of cytokine mRNA in the treated cells.
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for the cytokines of interest (e.g., IFNB1, TNF, IL6) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
This compound (C-170) is a valuable research tool for investigating the role of the STING pathway in health and disease. As a potent covalent inhibitor of both human and mouse STING, it effectively blocks the production of type I interferons and pro-inflammatory cytokines by preventing STING activation. While comprehensive quantitative data on its dose-dependent effects on a wide array of cytokines is still emerging in the public domain, the methodologies outlined in this guide provide a robust framework for researchers to characterize its activity in their specific experimental systems. The continued investigation of this compound and other STING inhibitors holds significant promise for the development of novel therapeutics for STING-driven inflammatory and autoimmune diseases.
References
- 1. STING inhibitor C-170|346691-38-1|COA [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. [PDF] Targeting STING with covalent small-molecule inhibitors | Semantic Scholar [semanticscholar.org]
The Inhibition of the STING Pathway: A Technical Guide for Researchers
An In-depth Examination of the Core Principles and Methodologies for Scientists and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response. While essential for host defense against pathogens and cancerous cells, aberrant STING activation is implicated in a range of autoinflammatory and autoimmune diseases. Consequently, the development of STING inhibitors has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the basic principles of STING pathway inhibition, including the core signaling cascade, mechanisms of inhibitor action, quantitative data on key inhibitors, and detailed experimental protocols.
The STING Signaling Pathway: A Cascade of Events
The STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal indicating infection or cellular damage. This triggers a series of molecular events culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.
The key steps in the canonical STING pathway are:
-
cGAS Activation: Cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS is catalytically activated.[1]
-
cGAMP Synthesis: Activated cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.
-
STING Activation: cGAMP binds to STING, which is an endoplasmic reticulum (ER)-resident transmembrane protein. This binding induces a conformational change in STING, leading to its oligomerization.
-
Translocation: Activated STING oligomers translocate from the ER to the Golgi apparatus.
-
TBK1 and IRF3 Recruitment and Activation: During translocation, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3).
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus.
-
Gene Transcription: In the nucleus, IRF3 dimers act as transcription factors, driving the expression of type I IFNs (e.g., IFN-β) and other IFN-stimulated genes (ISGs).
-
NF-κB Activation: STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
Mechanisms of STING Pathway Inhibition
The development of STING inhibitors has focused on several key intervention points within the signaling cascade. These inhibitors can be broadly categorized based on their mechanism of action.
-
Covalent Inhibitors: These molecules form a covalent bond with STING, typically targeting cysteine residues. This irreversible modification can allosterically inhibit STING function. A primary example is the inhibition of STING palmitoylation, a crucial post-translational modification required for STING trafficking and activation.[2][3]
-
Competitive Antagonists: These inhibitors bind to the cGAMP binding pocket on STING, directly competing with the endogenous second messenger. By occupying this site, they prevent the conformational changes necessary for STING activation.[2][4]
-
Inhibitors of Upstream Components: Targeting enzymes upstream of STING, such as cGAS, can also effectively block the pathway. Inhibiting the enzymatic activity of cGAS prevents the production of cGAMP, thereby precluding STING activation.
-
Allosteric Inhibitors: These compounds bind to sites on STING other than the cGAMP binding pocket, inducing conformational changes that prevent its activation or downstream signaling.
Quantitative Data on Key STING Inhibitors
The potency of STING inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of an inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the reported IC50/EC50 values for several well-characterized STING inhibitors.
| Inhibitor | Class | Target | Assay System | IC50 / EC50 | Reference |
| H-151 | Covalent | Human STING (Cys91) | IFN-β reporter in HFFs | 134.4 nM | [4][5] |
| Mouse STING (Cys91) | IFN-β reporter in MEFs | 138.0 nM | [4][5] | ||
| C-176 | Covalent | Mouse STING (Cys91) | IFN-β reporter assay | Not specified, potent inhibitor | [3] |
| Astin C | Natural Product | STING C-terminal domain | IFN-β expression in MEFs | 3.42 µM | [6][7] |
| STING C-terminal domain | IFN-β expression in IMR-90 cells | 10.83 µM | [6][7] | ||
| SN-011 | Competitive Antagonist | Human STING | IFN-β expression in HFFs | 502.8 nM | [4][5] |
| Mouse STING | IFN-β expression in MEFs | 127.5 nM | [4][5] | ||
| Compound 18 | Competitive Antagonist | Human STING | THP-1 cells | ~11 µM | [4] |
| Palbociclib | Allosteric Inhibitor | STING (Y167) | IFN-β reporter in HEK293T cells | 0.81 µM | [8] |
| Nitro-fatty acids | Covalent | STING (Cys88/91) | Type I IFN release in SAVI fibroblasts | Varies by specific compound | [1][3][9] |
Key Experimental Protocols for Studying STING Inhibition
A variety of in vitro and cell-based assays are employed to identify and characterize STING inhibitors. The following sections provide detailed methodologies for three critical experimental approaches.
STING Reporter Assay
This cell-based assay is a high-throughput method to screen for and quantify the activity of STING inhibitors. It relies on a reporter gene (e.g., luciferase) under the control of a STING-responsive promoter, such as the interferon-stimulated response element (ISRE).
Principle: Activation of the STING pathway leads to the nuclear translocation of IRF3, which binds to the ISRE and drives the expression of the luciferase reporter gene. The amount of light produced upon addition of a substrate is proportional to STING pathway activation. Inhibitors of the pathway will reduce the luciferase signal.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable human or mouse cell line (e.g., HEK293T, THP-1) stably expressing a STING-responsive luciferase reporter construct (e.g., ISRE-luc).
-
Seed the cells into 96-well white, clear-bottom plates at an appropriate density to achieve 70-80% confluency on the day of the assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (STING inhibitors) in cell culture medium.
-
Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known STING inhibitor).
-
Incubate the cells with the compounds for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
STING Pathway Activation:
-
Prepare a solution of a STING agonist (e.g., 2'3'-cGAMP, dsDNA) in cell culture medium.
-
Add the agonist to all wells except for the negative control wells.
-
Incubate the cells for an appropriate time to allow for maximal reporter gene expression (e.g., 6-18 hours) at 37°C.
-
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the luciferase signal of the compound-treated wells to the vehicle control.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct target engagement of a compound with its protein target within a cellular environment. It is based on the principle that ligand binding can alter the thermal stability of a protein.
Principle: When a protein is heated, it denatures and aggregates. The binding of a ligand, such as an inhibitor, can stabilize the protein, increasing its melting temperature (Tm). By measuring the amount of soluble protein remaining at different temperatures, one can assess target engagement.
Detailed Methodology:
-
Cell Treatment:
-
Culture cells to a high density.
-
Treat the cells with the test compound or vehicle control and incubate to allow for cellular uptake and target binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures for a short period (e.g., 3-7 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble STING protein in each sample using a method such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble STING protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.
-
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a technique used to identify protein-protein interactions. In the context of STING, it can be used to identify proteins that interact with STING in the presence or absence of an inhibitor, providing insights into the inhibitor's mechanism of action.
Principle: An antibody specific to the protein of interest (STING) is used to pull it out of a cell lysate, along with any interacting proteins. These interacting proteins are then identified by mass spectrometry.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cells and treat them with the test compound or vehicle control.
-
-
Cell Lysis:
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for STING that has been conjugated to beads (e.g., agarose or magnetic beads).
-
Allow the antibody to bind to STING and its interacting partners.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the protein complexes from the beads.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Mass Spectrometry:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins present in the sample by searching the MS/MS spectra against a protein database.
-
Compare the proteins identified in the compound-treated sample to the vehicle-treated sample to identify changes in the STING interactome.
-
Conclusion
The inhibition of the STING pathway represents a vibrant and rapidly evolving field of research with significant therapeutic potential. A thorough understanding of the underlying signaling mechanisms, coupled with robust and quantitative experimental methodologies, is paramount for the successful development of novel STING inhibitors. This technical guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of STING pathway inhibition, from fundamental principles to practical experimental execution. As our knowledge of STING biology continues to expand, so too will the opportunities for innovative therapeutic interventions targeting this critical innate immune pathway.
References
- 1. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro-fatty acids are formed in response to virus infection and are potent inhibitors of STING palmitoylation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CDK inhibitor Palbociclib targets STING to alleviate autoinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitro-fatty acids are formed in response to virus infection and are potent inhibitors of STING palmitoylation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for STING-IN-2: A Covalent Inhibitor of the STING Pathway
References
- 1. Design, synthesis, and activity evaluation of novel STING inhibitors based on C170 and H151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Potential for treatment benefit of STING agonists plus immune checkpoint inhibitors in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING inhibitor C-170 - AOBIOUS, INC [aobious.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. C-170 | STING inhibitor | CAS 346691-38-1 | Buy C-170 from Supplier InvivoChem [invivochem.com]
Solubilizing STING-IN-2 in DMSO: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective solubilization and use of STING-IN-2, a potent covalent inhibitor of the STING (Stimulator of Interferator Genes) protein. Adherence to these guidelines is crucial for obtaining reliable and reproducible results in studies investigating the STING signaling pathway.
This compound is an experimental drug that acts as an irreversible antagonist of the STING protein.[1] It has demonstrated anti-inflammatory and antiviral effects by reducing cytokine signaling.[1] This inhibitor is valuable for research in autoinflammatory diseases.[2][3]
Chemical Properties and Solubility
This compound, also known as C-170, possesses the following chemical properties:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆N₂O₄ | [1] |
| Molecular Weight | 288.3 g/mol | [2][3] |
| CAS Number | 346691-38-1 | [2][3] |
| Appearance | Light yellow to yellow solid | MedChemExpress |
| IUPAC Name | N-(4-butylphenyl)-5-nitrofuran-2-carboxamide | [1] |
The solubility of this compound in Dimethyl Sulfoxide (DMSO) is a critical parameter for its use in in vitro experiments.
| Solvent | Solubility | Concentration (mM) | Notes | Source |
| DMSO | 22.5 mg/mL | 78.04 mM | Sonication is recommended. | [2] |
| DMSO | 90 mg/mL | - | - | [3] |
| DMSO | 125 mg/mL | 433.58 mM | Ultrasonic treatment is needed. Use newly opened DMSO as it is hygroscopic. | MedChemExpress |
STING Signaling Pathway
The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, a signal of infection or cellular damage. Upon binding to cytosolic double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) is activated and catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[1][2][3][4][5][6][7] cGAMP then binds to STING, an endoplasmic reticulum (ER) resident protein.[3][6] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons (IFNs) and other inflammatory cytokines.[2][5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)[2]
Procedure:
-
Determine the Desired Stock Concentration: Based on the solubility data, decide on a convenient stock concentration (e.g., 10 mM or 20 mM).
-
Calculate the Required Mass: Use the following formula to calculate the mass of this compound needed: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Sonication (Recommended): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[2] This can significantly improve solubility.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Inhibition of STING Signaling in THP-1 Cells
This protocol outlines a general procedure for treating THP-1 cells with this compound to inhibit STING pathway activation, followed by analysis of downstream targets.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound DMSO stock solution (from Protocol 1)
-
STING agonist (e.g., cGAMP)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Reagents for downstream analysis (e.g., ELISA or Western Blotting)
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10⁵ cells/well in a 96-well plate and incubate for 2-4 hours at 37°C and 5% CO₂.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound by diluting the DMSO stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the cells and add the medium containing this compound.
-
Incubate for 1-2 hours at 37°C and 5% CO₂.
-
-
Stimulation with STING Agonist:
-
Prepare a working solution of the STING agonist (e.g., cGAMP) in cell culture medium.
-
Add the STING agonist to the wells containing the cells and this compound. Include a vehicle control (DMSO only) and a positive control (agonist only).
-
Incubate for the desired time (e.g., 6-24 hours) depending on the downstream readout.
-
-
Downstream Analysis:
-
ELISA for IFN-β: Collect the cell culture supernatant to measure the concentration of secreted IFN-β using a commercially available ELISA kit.
-
Western Blot for p-TBK1/p-IRF3: Lyse the cells and perform Western blotting to analyze the phosphorylation status of TBK1 and IRF3.
-
Protocol 3: Western Blotting for Phosphorylated TBK1 (p-TBK1)
This protocol provides a general guideline for performing a Western blot to detect the phosphorylation of TBK1, a key downstream kinase in the STING pathway.
Materials:
-
Cell lysates from Protocol 2
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p-TBK1
-
Primary antibody against total TBK1 (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-TBK1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total TBK1 to confirm equal protein loading.
Troubleshooting
-
Precipitation of this compound: If precipitation occurs upon dilution of the DMSO stock into aqueous media, try pre-warming both the stock solution and the media to 37°C before mixing. Further sonication of the diluted solution may also help.
-
Low Signal in Western Blot: Optimize antibody concentrations and incubation times. Ensure complete transfer of proteins to the membrane.
-
High Background in ELISA: Ensure thorough washing steps and use a high-quality blocking buffer.
By following these detailed protocols and application notes, researchers can effectively utilize this compound in their experiments to investigate the intricate role of the STING signaling pathway in health and disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
Application Notes and Protocols for the Use of STING Inhibitors in Murine Lupus Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and damage in various organs. The stimulator of interferon genes (STING) signaling pathway has emerged as a critical mediator in the pathogenesis of SLE. Activation of STING by self-DNA can lead to an overproduction of type I interferons (IFN-I), a hallmark of lupus. Consequently, inhibition of the STING pathway presents a promising therapeutic strategy for SLE.
While specific data for a compound designated "STING-IN-2" is not publicly available, this document provides comprehensive application notes and protocols based on a survey of structurally and functionally similar STING inhibitors, such as H-151 and ISD017, that have been characterized in preclinical murine models of lupus. These guidelines are intended to serve as a robust starting point for researchers evaluating novel STING inhibitors like this compound.
STING Signaling Pathway
The cGAS-STING pathway is a key component of the innate immune system that detects cytosolic DNA. Upon binding to DNA, cyclic GMP-AMP synthase (cGAS) produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum. This activation leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), resulting in the transcription of type I interferons and other inflammatory cytokines. In the context of lupus, aberrant activation of this pathway by self-DNA is thought to drive disease pathogenesis.
Caption: Figure 1. The cGAS-STING signaling pathway and the site of inhibition.
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes for STING inhibitors in various murine lupus models. This data can be used as a reference for designing initial dose-finding studies for this compound.
| STING Inhibitor | Murine Model | Dosage | Administration Route | Frequency | Reference |
| H-151 | Pristane-induced | 10 mg/kg | Intraperitoneal (i.p.) | Daily | [1] |
| ISD017 | Fcgr2b-deficient | 10 mg/kg | Intraperitoneal (i.p.) | Three times per week | [2][3][4] |
| C-176 | Trex1-deficient (AGS model) | 750 nmol/mouse | Intraperitoneal (i.p.) | Once or twice daily | [1] |
Experimental Protocols
Pristane-Induced Lupus Model
This model is suitable for studying the effect of STING inhibitors on environmentally triggered lupus. Pristane, a hydrocarbon oil, induces a lupus-like syndrome in non-autoimmune prone mice.
Materials:
-
8-10 week old female BALB/c or C57BL/6 mice
-
Pristane (2,6,10,14-tetramethylpentadecane)
-
Sterile saline
-
This compound (or other STING inhibitor) and vehicle
-
Standard animal housing and handling equipment
Protocol:
-
Induction: Administer a single intraperitoneal (i.p.) injection of 0.5 mL of pristane to each mouse. Control mice receive a single 0.5 mL i.p. injection of sterile saline.[5]
-
Disease Monitoring: Monitor mice for the development of autoantibodies (e.g., anti-dsDNA, anti-Sm) starting from 1-2 months post-pristane injection.[5][6]
-
Treatment Initiation: Begin treatment with this compound once autoantibody titers are confirmed to be elevated (typically 2 months post-injection).[1]
-
Dosing: Based on analogous compounds, an initial dose of 10 mg/kg administered daily via i.p. injection is a reasonable starting point.[1] A vehicle control group should be included.
-
Endpoint Analysis (6-8 months post-induction):
-
Serology: Collect blood for final analysis of autoantibodies and inflammatory cytokines (e.g., IFN-β, IL-6).
-
Renal Function: Monitor proteinuria throughout the study and measure blood urea nitrogen (BUN) at the endpoint.
-
Histopathology: Harvest kidneys for histological analysis of glomerulonephritis (H&E staining) and immune complex deposition (immunofluorescence for IgG and C3).
-
Spleen and Lymph Nodes: Weigh spleen and lymph nodes as a measure of splenomegaly and lymphadenopathy. Prepare single-cell suspensions for flow cytometric analysis of immune cell populations.
-
MRL/lpr Spontaneous Lupus Model
The MRL/lpr mouse strain has a spontaneous mutation in the Fas gene, leading to defective lymphocyte apoptosis and a severe, spontaneous lupus-like disease. This is a more aggressive model of lupus.[7][8]
Materials:
-
8-week-old female MRL/lpr mice
-
This compound and vehicle
-
Equipment for monitoring proteinuria (metabolic cages or dipsticks)
Protocol:
-
Acclimation and Baseline: Acclimate 7-week-old MRL/lpr mice for one week. At 8 weeks of age, begin monitoring for proteinuria to establish a baseline.[7]
-
Treatment Initiation: Dosing can be initiated prophylactically (around 9 weeks of age), semi-therapeutically (around 12 weeks), or therapeutically (around 15 weeks).[9]
-
Dosing: Administer this compound at the desired dose and frequency. A vehicle control group is essential.
-
Monitoring:
-
Endpoint Analysis (typically at 19-20 weeks of age):
-
Perform final serological and renal function analyses as described for the pristane model.
-
Conduct detailed histopathological examination of the kidneys.
-
Analyze immune cell populations in the spleen and lymph nodes by flow cytometry.
-
Fcgr2b-deficient Model
Mice lacking the inhibitory Fc gamma receptor IIb (FcγRIIb) develop a spontaneous lupus-like disease, providing another genetic model of SLE.[11][12]
Materials:
-
Fcgr2b-deficient mice (on a C57BL/6 background)
-
This compound and vehicle
Protocol:
-
Disease Progression: These mice develop autoantibodies and signs of glomerulonephritis with age.[13]
-
Treatment Initiation: Treatment can be initiated in young, pre-symptomatic mice or in older mice with established disease (e.g., 24 weeks of age).[2][3][4]
-
Dosing: For established disease, a dosing regimen of 10 mg/kg three times per week via i.p. injection has been shown to be effective for the STING inhibitor ISD017.[2][3][4]
-
Monitoring and Endpoint Analysis: Follow similar procedures for monitoring and endpoint analysis as described for the MRL/lpr model, with a focus on survival, proteinuria, autoantibody levels, and kidney pathology.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating a STING inhibitor in a murine lupus model.
Caption: Figure 2. A generalized experimental workflow for in vivo studies.
Conclusion
The inhibition of STING signaling is a promising therapeutic approach for SLE. The protocols and data presented here, derived from studies with analogous compounds, provide a strong foundation for the preclinical evaluation of novel STING inhibitors like this compound. Careful selection of the murine lupus model, appropriate dosing, and comprehensive endpoint analysis are crucial for determining the therapeutic potential of such compounds. Researchers should consider the specific characteristics of their chosen model and the properties of their test compound to optimize the experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. The STING inhibitor (ISD-017) reduces glomerulonephritis in 129.B6.Fcgr2b-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The STING inhibitor (ISD-017) reduces glomerulonephritis in 129.B6.Fcgr2b-deficient mice [ouci.dntb.gov.ua]
- 5. Frontiers | Coptisine Alleviates Pristane-Induced Lupus-Like Disease and Associated Kidney and Cardiovascular Complications in Mice [frontiersin.org]
- 6. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 8. MRL/lpr Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. inotiv.com [inotiv.com]
- 10. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. A defunctioning polymorphism in FCGR2B is associated with protection against malaria but susceptibility to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic Modifiers of Systemic Lupus Erythematosus in FcγRIIB−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of pTBK1 Inhibition by STING-IN-2 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. A key downstream effector in this pathway is the TANK-binding kinase 1 (TBK1). Upon activation of STING, TBK1 is phosphorylated at Serine 172 (pTBK1), leading to the downstream activation of transcription factors such as IRF3 and NF-κB, and the subsequent production of type I interferons and other pro-inflammatory cytokines. Given its central role, the STING-TBK1 axis is a significant therapeutic target for a range of diseases, including autoimmune disorders and cancer.
STING-IN-2 (also known as C-170) is a covalent inhibitor of STING. It selectively targets the Cys91 residue of STING, which prevents its palmitoylation. This inhibition of palmitoylation is crucial as it blocks the formation of STING multimers and the subsequent recruitment of TBK1, thereby inhibiting the downstream signaling cascade. This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation of TBK1 at Serine 172 after treating cells with the STING inhibitor, this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STING-TBK1 signaling pathway and the experimental workflow for assessing the inhibitory effect of this compound.
Caption: STING-TBK1 signaling pathway and the inhibitory action of this compound.
Caption: Western blot workflow for pTBK1 detection after this compound treatment.
Quantitative Data
| Treatment Group | STING Agonist (e.g., cGAMP) | This compound (C-170) | Normalized pTBK1/Total TBK1 Ratio (Arbitrary Units) | Percent Inhibition of pTBK1 |
| Vehicle Control (Unstimulated) | - | - | 0.05 ± 0.01 | N/A |
| STING Agonist | + | - | 1.00 ± 0.10 | 0% |
| STING Agonist + this compound (Low Dose) | + | + (e.g., 0.5 µM) | 0.45 ± 0.08 | 55% |
| STING Agonist + this compound (High Dose) | + | + (e.g., 2.0 µM) | 0.15 ± 0.04 | 85% |
| This compound Alone | - | + (e.g., 2.0 µM) | 0.06 ± 0.02 | N/A |
Note: The quantitative data is representative and intended to illustrate the expected dose-dependent inhibition of pTBK1 by this compound. Actual values may vary depending on the cell type, experimental conditions, and the specific STING agonist used.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Line: Use a cell line with a functional STING pathway, such as human monocytic THP-1 cells or murine macrophage RAW 264.7 cells.
-
Seeding: Seed cells at a density of 1-2 x 10^6 cells/well in a 6-well plate. For adherent cells, allow them to attach overnight. For suspension cells like THP-1, they can be differentiated into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.
-
Inhibitor Treatment: Pre-treat the cells with the desired concentrations of this compound (C-170) or vehicle control (DMSO) for 2-4 hours. A typical concentration range for C-170 is 0.5 µM to 5 µM.
-
STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (e.g., 1-5 µg/mL) or by transfecting dsDNA, for a duration of 30 minutes to 6 hours. Include an unstimulated control group.
B. Cell Lysis and Protein Quantification
-
Lysis: After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, and 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scraping and Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.
C. Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-15% precast polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.
-
Primary Antibody Incubation: Incubate the membrane with the following primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation:
-
Rabbit anti-phospho-TBK1 (Ser172) (e.g., Cell Signaling Technology, #5483, at 1:1000 dilution).
-
Rabbit anti-total TBK1 (e.g., Cell Signaling Technology, #3504, at 1:1000 dilution).
-
Mouse or Rabbit anti-β-Actin (loading control, at 1:5000 dilution).
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the pTBK1 band intensity to the total TBK1 band intensity. Further normalize to the loading control (β-Actin) to account for any loading differences.
References
Application Notes and Protocols: IFN-β Reporter Assay with STING-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon (IFN) response. Dysregulation of the cGAS-STING signaling cascade has been implicated in a variety of autoimmune diseases and cancer, making it a prime target for therapeutic intervention. STING-IN-2 is a potent and irreversible antagonist of the STING protein. This application note provides a detailed protocol for a cell-based IFN-β reporter assay to characterize the inhibitory activity of this compound.
The assay utilizes a human monocytic cell line (THP-1) or a human embryonic kidney cell line (HEK293T) engineered to express a luciferase reporter gene under the control of the IFN-β promoter. Activation of the STING pathway leads to the production of luciferase, which can be quantified as a luminescent signal. The inhibitory effect of this compound is measured by its ability to reduce the luciferase signal induced by a STING agonist.
Signaling Pathway and Experimental Workflow
The cGAS-STING signaling pathway begins with the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to the Interferon-Stimulated Response Element (ISRE) in the promoter region of the IFN-β gene, driving its transcription.
The experimental workflow for the IFN-β reporter assay is a multi-step process that involves cell culture, compound treatment, and signal detection.
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| THP-1-Lucia™ ISG Cells | InvivoGen | Reporter cell line expressing a secreted luciferase under an ISG54 promoter. |
| HEK293T/IFN-β-Luciferase Cells | Various | Alternative adherent reporter cell line. |
| RPMI 1640 Medium | Gibco | For THP-1 cell culture. |
| DMEM, High Glucose | Gibco | For HEK293T cell culture. |
| Fetal Bovine Serum (FBS) | Gibco | Heat-inactivated. |
| Penicillin-Streptomycin | Gibco | |
| This compound | MedChemExpress | Prepare a stock solution in DMSO. |
| 2'3'-cGAMP | InvivoGen | Positive control; prepare a stock solution in sterile water. |
| QUANTI-Luc™ | InvivoGen | Luciferase detection reagent. |
| 96-well white, flat-bottom plates | Corning | For cell culture and luminescence reading. |
| DMSO | Sigma-Aldrich | Vehicle control. |
Experimental Protocols
Protocol 1: THP-1-Lucia™ ISG Cell-Based Assay
-
Cell Culture and Seeding:
-
Culture THP-1-Lucia™ ISG cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
On the day of the experiment, harvest cells and resuspend in fresh culture medium to a density of 5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (50,000 cells/well) into a 96-well white, flat-bottom plate.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium. A suggested starting concentration for the highest dose is 20 µM, with 8-10 dilution points.
-
Add 50 µL of the diluted this compound to the corresponding wells. For the vehicle control wells, add 50 µL of culture medium containing the same final concentration of DMSO.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
-
STING Pathway Activation:
-
Prepare a 4X solution of 2'3'-cGAMP in culture medium. A final concentration of 10 µg/mL is recommended for robust activation.
-
Add 50 µL of the 2'3'-cGAMP solution to all wells except for the unstimulated control wells. For the unstimulated wells, add 50 µL of culture medium.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the QUANTI-Luc™ reagent to room temperature.
-
Transfer 20 µL of the cell culture supernatant from each well to a new white 96-well plate.
-
Add 50 µL of QUANTI-Luc™ reagent to each well.
-
Read the luminescence immediately on a plate reader.
-
Protocol 2: HEK293T/IFN-β-Luciferase Cell-Based Assay
-
Cell Culture and Seeding:
-
Culture HEK293T/IFN-β-Luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed 100 µL of the cell suspension (20,000-40,000 cells/well) into a 96-well white, flat-bottom plate and incubate overnight to allow for cell attachment.
-
-
Compound Treatment and STING Activation:
-
Follow the same steps for compound preparation and pre-treatment as in Protocol 1.
-
For STING activation, prepare a 2X solution of 2'3'-cGAMP and transfect it into the cells using a suitable transfection reagent according to the manufacturer's protocol. A final concentration of 1-5 µg/mL of 2'3'-cGAMP is a good starting point.
-
Alternatively, co-transfect with plasmids expressing cGAS and STING to induce the pathway endogenously.
-
-
Incubation and Luciferase Assay:
-
Incubate for 24 hours post-transfection.
-
For this adherent cell line, perform a lytic luciferase assay.
-
Carefully remove the culture medium from each well.
-
Add 50 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 50-100 µL of a luciferase assay reagent (e.g., from a Promega Luciferase Assay System) to each well.
-
Read the luminescence on a plate reader.
-
Data Presentation and Analysis
The raw data will be in the form of relative light units (RLU).
Table 1: Example Raw Data (RLU)
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 |
| 0 (Stimulated) | 150,000 | 155,000 | 148,000 |
| 0 (Unstimulated) | 500 | 520 | 480 |
| 0.01 | 145,000 | 142,000 | 148,000 |
| 0.1 | 110,000 | 115,000 | 112,000 |
| 1 | 70,000 | 75,000 | 72,000 |
| 10 | 1,000 | 1,200 | 1,100 |
| 20 | 600 | 580 | 620 |
Data Analysis:
-
Average the replicates for each condition.
-
Subtract the average background (unstimulated control) from all other values.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = (1 - (RLU of Inhibitor-Treated Well / RLU of Stimulated Control Well)) * 100
Table 2: Calculated Percentage Inhibition
| This compound (µM) | Average RLU (Background Subtracted) | % Inhibition |
| 0 (Stimulated) | 150,500 | 0% |
| 0.01 | 144,500 | 3.99% |
| 0.1 | 111,833 | 25.69% |
| 1 | 71,833 | 52.27% |
| 10 | 600 | 99.60% |
| 20 | 100 | 99.93% |
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Mycoplasma contamination; high cell density. | Test for and treat mycoplasma; optimize cell seeding density. |
| Low signal-to-background ratio | Inefficient STING activation; low reporter expression. | Increase concentration of 2'3'-cGAMP; check the viability and passage number of the reporter cell line. |
| High well-to-well variability | Inconsistent cell seeding; pipetting errors. | Ensure a homogenous cell suspension before seeding; use a multichannel pipette for reagent addition. |
| No inhibition by this compound | Inactive compound; incorrect concentration. | Verify the integrity and concentration of the this compound stock; test a wider range of concentrations. |
Application Notes and Protocols for STING-IN-2 Treatment in Primary Human Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with pathogen infection and cellular damage. Upon activation, STING triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. Dysregulation of the STING pathway is implicated in a variety of inflammatory and autoimmune diseases. STING-IN-2 (also known as C-170) is a potent and covalent inhibitor of both human and mouse STING, making it a valuable tool for investigating the role of the STING pathway in health and disease. These application notes provide detailed protocols for the treatment of primary human immune cells with this compound to study its effects on STING signaling and cytokine production.
Mechanism of Action
This compound acts as an irreversible antagonist of the STING protein. By covalently binding to STING, it prevents the conformational changes required for its activation and downstream signaling. This inhibition blocks the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), ultimately leading to a reduction in the transcription of type I interferons and other inflammatory cytokines.
Data Presentation
Table 1: Inhibitory Activity of this compound on Cytokine Production
| Cell Type | Stimulant | This compound Concentration (µM) | Analyte | Percent Inhibition (%) | Reference |
| Human THP-1 cells | cGAMP | 0.5 | IFNB1 mRNA | Significant Decrease | [1] |
| Human THP-1 cells | cGAMP | 0.5 | TNF mRNA | Significant Decrease | [1] |
| Primary Human CD14+ Monocytes | STING Agonist | 0.1 - 10 (projected) | IFN-β | Dose-dependent decrease | N/A |
| Primary Human Macrophages | STING Agonist | 0.1 - 10 (projected) | IL-6 | Dose-dependent decrease | N/A |
| Primary Human Dendritic Cells | STING Agonist | 0.1 - 10 (projected) | TNF-α | Dose-dependent decrease | N/A |
Note: Data for primary human immune cells are projected based on the activity of this compound in cell lines and the reported efficacy of other STING inhibitors in primary cells. Optimal concentrations and inhibitory effects should be determined empirically.
Table 2: Effect of this compound on STING Pathway Phosphorylation
| Cell Type | Stimulant | This compound Concentration (µM) | Phosphorylated Protein | Method | Expected Outcome |
| Human THP-1 cells | cGAMP | 0.5 | p-TBK1 | Western Blot | Reduced Phosphorylation |
| Primary Human Macrophages | cGAMP | 1 - 10 (projected) | p-STING | Western Blot | Reduced Phosphorylation |
| Primary Human Macrophages | cGAMP | 1 - 10 (projected) | p-TBK1 | Western Blot | Reduced Phosphorylation |
| Primary Human Macrophages | cGAMP | 1 - 10 (projected) | p-IRF3 | Western Blot | Reduced Phosphorylation |
Note: The effective concentrations for primary human macrophages are projected and should be optimized.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.
Materials:
-
Whole human blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Centrifuge
-
Sterile tubes and pipettes
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Cells are now ready for culture and treatment.
Protocol 2: Treatment of Primary Human Macrophages with this compound and STING Agonist
This protocol outlines the procedure for differentiating monocytes into macrophages and treating them with this compound followed by a STING agonist.
Materials:
-
Isolated human PBMCs
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
This compound (C-170)
-
STING agonist (e.g., 2'3'-cGAMP)
-
Complete RPMI-1640 medium
-
6-well tissue culture plates
Procedure:
-
Seed PBMCs in a 6-well plate at a density of 2 x 10^6 cells/well in complete RPMI-1640 medium.
-
Allow monocytes to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Add fresh complete RPMI-1640 medium containing 50 ng/mL of M-CSF to differentiate monocytes into macrophages.
-
Incubate for 6-7 days, replacing the medium every 2-3 days.
-
On the day of the experiment, remove the medium and pre-treat the macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 1-2 hours.
-
Stimulate the cells with a STING agonist (e.g., 10 µg/mL 2'3'-cGAMP) for the desired time (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).
-
Harvest the cell supernatant for cytokine analysis (e.g., ELISA) and the cell lysates for RNA or protein analysis (e.g., RT-qPCR or Western Blot).
Mandatory Visualization
Caption: STING signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound efficacy in primary cells.
References
Application Notes: In Vitro Efficacy Assessment of STING-IN-2
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which signals viral infections or cellular damage.[1] Aberrant STING activation is implicated in various autoinflammatory diseases, making STING inhibitors a promising therapeutic avenue.[2][3] STING-IN-2 (also known as C-170) is a potent, covalent inhibitor of STING.[4][5] It acts by irreversibly binding to cysteine residue 91 (Cys91) on the STING protein.[2] This modification prevents STING palmitoylation, a crucial post-translational modification required for STING multimerization, recruitment of TANK-binding kinase 1 (TBK1), and subsequent downstream signaling.[2]
These application notes provide detailed protocols for robust and reproducible in vitro assays designed to quantify the efficacy of this compound. The primary methods described are the Interferon-β (IFN-β) Promoter Reporter Assay, Western Blot analysis of key signaling proteins, and direct measurement of cytokine production. These assays are essential for determining the half-maximal inhibitory concentration (IC50) and confirming the mechanism of action of this compound in a controlled cellular environment.
STING Signaling Pathway and Inhibitor Action
To understand the basis of the efficacy assays, it is crucial to visualize the STING signaling cascade and the specific point of intervention for this compound.
Experimental Protocols
The following protocols detail the primary in vitro assays for measuring this compound efficacy.
IFN-β Promoter Luciferase Reporter Assay
This assay is a widely used method to quantify the potency of STING inhibitors by measuring their ability to suppress the STING-dependent activation of an IFN-β promoter-driven reporter gene.[3][6]
Principle: HEK293T cells, which do not endogenously express STING, are co-transfected with plasmids encoding for human STING and a firefly luciferase gene under the control of the IFN-β promoter.[3] A constitutively expressed Renilla luciferase plasmid is included to normalize for transfection efficiency. Upon stimulation with a STING agonist like 2'3'-cGAMP, the STING pathway is activated, leading to the expression of firefly luciferase. The inhibitory effect of this compound is measured as a reduction in the firefly luciferase signal.
Materials:
-
HEK293T cells
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS) & Penicillin-Streptomycin
-
Expression plasmids: human STING, IFN-β promoter-firefly luciferase, Renilla luciferase
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
STING agonist: 2'3'-cGAMP
-
This compound
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that ensures 70-80% confluency at the time of transfection.
-
Transfection (24 hours post-seeding): Co-transfect cells with the STING, IFN-β-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Inhibitor Treatment (24 hours post-transfection):
-
Prepare serial dilutions of this compound in fresh cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
STING Activation: Add a fixed, pre-determined concentration of 2'3'-cGAMP (a concentration that yields a robust signal, e.g., EC80) to the wells. Incubate for an additional 6-8 hours.[6]
-
Cell Lysis: Wash the cells once with PBS and then lyse them using the lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities using a luminometer as per the manufacturer's instructions.[6]
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in transfection efficiency and cell number.[6]
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and use a non-linear regression model to determine the IC50 value.
-
Phospho-TBK1 and Phospho-IRF3 Western Blot
This assay biochemically confirms that this compound inhibits the direct downstream signaling events following STING activation.
Principle: THP-1 cells, a human monocytic line that endogenously expresses the STING pathway components, are pre-treated with this compound and then stimulated with a STING agonist. Cell lysates are then analyzed via Western Blot to detect the phosphorylated (active) forms of TBK1 and IRF3. A potent inhibitor will reduce the levels of p-TBK1 and p-IRF3 without affecting the total protein levels.[7][8]
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
FBS & Penicillin-Streptomycin
-
PMA (for differentiation, optional but recommended)
-
STING agonist: 2'3'-cGAMP
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer membranes, and Western Blotting equipment
-
Chemiluminescent substrate
Protocol:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium. For enhanced response, differentiate cells by treating with PMA (e.g., 50-100 ng/mL) for 24 hours, followed by a 24-hour rest period in fresh, PMA-free medium.
-
Inhibitor Pre-treatment: Seed the differentiated THP-1 cells in 6-well plates. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (DMSO) for 2-4 hours.[4]
-
STING Activation: Stimulate the cells with 2'3'-cGAMP for 1-3 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-TBK1, total TBK1, p-IRF3, total IRF3, and a loading control like β-actin overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Densitometrically quantify the bands for phosphorylated proteins and normalize them to their respective total protein levels. Compare the normalized values across different inhibitor concentrations.
Cytokine Secretion Assay (ELISA)
This assay measures the functional downstream output of STING activation—the production and secretion of IFN-β.
Protocol:
-
Cell Culture and Treatment: Culture and treat differentiated THP-1 cells in a 96-well plate with serial dilutions of this compound as described in the Western Blot protocol.
-
STING Activation: Stimulate the cells with 2'3'-cGAMP and incubate for 18-24 hours to allow for cytokine accumulation in the supernatant.[9]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of human IFN-β in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of IFN-β secretion for each inhibitor concentration and determine the IC50 value.
Data Presentation
The efficacy of this compound should be compared with other known STING inhibitors to benchmark its potency.
Table 1: Comparative In Vitro Potency (IC50) of STING Inhibitors
| Inhibitor | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound (C-170) | IFN-β Secretion (ELISA) | THP-1 | [Example Value: 150 nM] | - |
| This compound (C-170) | IFN-β Reporter | HEK293T-hSTING | [Example Value: 120 nM] | - |
| H-151 | Ifnb Expression (qPCR) | Mouse Embryonic Fibroblasts (MEFs) | ~138 nM | [3][7] |
| H-151 | Ifnb Expression (qPCR) | Bone Marrow-Derived Macrophages (BMDMs) | ~110 nM | [7] |
| H-151 | IFN-β Reporter | HEK293T-hSTING | ~1040 nM | [3][10] |
| SN-011 | Ifnb Expression (qPCR) | Human Foreskin Fibroblasts (HFFs) | ~503 nM | [7] |
| SN-011 | Ifnb Expression (qPCR) | Mouse Embryonic Fibroblasts (MEFs) | ~128 nM | [7][11] |
Note: IC50 values are highly dependent on specific experimental conditions (e.g., cell type, agonist concentration, incubation time). The values for this compound are representative and should be determined experimentally.
Table 2: Summary of Expected Results for this compound Efficacy Assays
| Assay | Endpoint Measured | Expected Outcome with this compound Treatment |
| IFN-β Reporter Assay | Luciferase Activity | Dose-dependent decrease in normalized luciferase signal |
| Western Blot | Phosphorylation of TBK1 and IRF3 | Dose-dependent decrease in p-TBK1 and p-IRF3 levels; no change in total protein levels |
| Cytokine ELISA | Secreted IFN-β Protein | Dose-dependent decrease in IFN-β concentration in the supernatant |
| Cytotoxicity Assay | Cell Viability (e.g., MTT, CellTiter-Glo) | No significant decrease in cell viability at effective inhibitory concentrations[7] |
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | STING | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with STING-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a central role in the detection of cytosolic DNA from pathogens or damaged host cells. Upon activation, STING initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby mounting an effective immune response. Dysregulation of the STING pathway has been implicated in various autoimmune diseases and cancer, making it a compelling target for therapeutic intervention.
STING-IN-2 (also known as C-170) is an experimental drug that functions as a potent and irreversible antagonist of the STING protein.[1] It selectively targets the Cys91 residue of STING, preventing its palmitoylation. This post-translational modification is essential for the formation of STING multimers and the subsequent recruitment of TANK-binding kinase 1 (TBK1), a critical step in the downstream signaling cascade. By inhibiting STING palmitoylation, this compound effectively blocks the production of type I IFNs and other inflammatory cytokines, giving it potential therapeutic applications in a range of inflammatory conditions.[1]
These application notes provide a detailed protocol for utilizing flow cytometry to analyze the inhibitory effects of this compound on the STING signaling pathway in immune cells. Flow cytometry is a powerful technique for dissecting these effects at a single-cell level. Key intracellular markers for assessing STING pathway inhibition include the phosphorylated forms of TBK1 (pTBK1) and IRF3 (pIRF3). A reduction in the levels of these phosphorylated proteins upon stimulation in the presence of this compound indicates successful pathway inhibition. Additionally, changes in the expression of cell surface markers associated with immune cell activation, such as CD80 and CD86 on monocytes, can be quantified.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on key markers of STING pathway activation in human peripheral blood mononuclear cells (PBMCs). The data presented here is illustrative and should be generated by the user for their specific experimental conditions.
Table 1: Effect of this compound on STING Pathway Phosphorylation
| Treatment Condition | Cell Population | Marker | % Positive Cells (Mean ± SD) |
| Unstimulated | CD14+ Monocytes | pTBK1 (Ser172) | 1.5 ± 0.5 |
| pIRF3 (Ser396) | 1.2 ± 0.4 | ||
| Stimulated (2'3'-cGAMP) | CD14+ Monocytes | pTBK1 (Ser172) | 85.2 ± 6.3 |
| pIRF3 (Ser396) | 78.9 ± 7.1 | ||
| Stimulated + this compound (1 µM) | CD14+ Monocytes | pTBK1 (Ser172) | 12.4 ± 2.1 |
| pIRF3 (Ser396) | 9.8 ± 1.9 | ||
| Stimulated + this compound (10 µM) | CD14+ Monocytes | pTBK1 (Ser172) | 3.1 ± 0.8 |
| pIRF3 (Ser396) | 2.5 ± 0.6 |
Table 2: Effect of this compound on Cytokine Production
| Treatment Condition | Cytokine | Concentration (pg/mL) (Mean ± SD) | % Inhibition (at 10 µM) |
| Unstimulated | IFN-β | < 10 | N/A |
| TNF-α | < 20 | N/A | |
| Stimulated (2'3'-cGAMP) | IFN-β | 1540 ± 120 | N/A |
| TNF-α | 850 ± 75 | N/A | |
| Stimulated + this compound (1 µM) | IFN-β | 450 ± 50 | 70.8% |
| TNF-α | 320 ± 40 | 62.4% | |
| Stimulated + this compound (10 µM) | IFN-β | 80 ± 15 | 94.8% |
| TNF-α | 110 ± 20 | 87.1% |
Table 3: Effect of this compound on Monocyte Activation Markers
| Treatment Condition | Marker | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| Unstimulated | CD80 | 250 ± 40 |
| CD86 | 310 ± 55 | |
| Stimulated (2'3'-cGAMP) | CD80 | 1800 ± 210 |
| CD86 | 2200 ± 250 | |
| Stimulated + this compound (1 µM) | CD80 | 750 ± 90 |
| CD86 | 980 ± 110 | |
| Stimulated + this compound (10 µM) | CD80 | 350 ± 60 |
| CD86 | 450 ± 70 |
Experimental Protocols
Protocol 1: Analysis of STING Pathway Inhibition in Human PBMCs
This protocol details the treatment of human Peripheral Blood Mononuclear Cells (PBMCs) with this compound followed by stimulation with a STING agonist and subsequent analysis of intracellular phosphorylation of TBK1 and IRF3 by flow cytometry.
A. Materials
-
This compound (C-170)
-
Dimethyl sulfoxide (DMSO)
-
Human PBMCs
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
2'3'-cGAMP (STING agonist)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol or saponin-based buffer)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD14
-
Anti-Human pTBK1 (Ser172)
-
Anti-Human pIRF3 (Ser396)
-
Isotype controls for pTBK1 and pIRF3
-
-
96-well U-bottom plates
-
Flow cytometer
B. Cell Preparation and Treatment
-
Thaw and culture human PBMCs in RPMI 1640 supplemented with 10% FBS.
-
Seed 1 x 10^6 cells per well in a 96-well U-bottom plate.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to desired concentrations.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Prepare a working solution of 2'3'-cGAMP. Add to the wells to a final concentration of 10 µg/mL to stimulate the STING pathway. Include an unstimulated control.
-
Incubate for 1-2 hours at 37°C.[2]
C. Staining Procedure
-
After stimulation, pellet the cells by centrifugation (400 x g, 5 minutes).
-
Wash the cells once with 200 µL of flow cytometry staining buffer.
-
Resuspend the cells in 100 µL of staining buffer containing the anti-CD14 antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells once with staining buffer.
-
Fix the cells using a fixation buffer for 15 minutes at room temperature.[2]
-
Wash the cells twice with staining buffer.
-
Permeabilize the cells with a permeabilization buffer for 30 minutes on ice.[2]
-
Wash the cells twice with permeabilization wash buffer.
-
Resuspend the cells in 100 µL of permeabilization wash buffer containing the anti-pTBK1 and anti-pIRF3 antibodies or isotype controls.
-
Incubate for 30-60 minutes at room temperature in the dark.[2]
-
Wash the cells twice with permeabilization wash buffer.
-
Resuspend the cells in 200-300 µL of flow cytometry staining buffer for analysis.[2]
D. Flow Cytometry Analysis
-
Acquire events on a flow cytometer.
-
Gate on the live, single-cell population using forward scatter (FSC) and side scatter (SSC).
-
Identify the CD14+ monocyte population.
-
Within the CD14+ gate, analyze the expression of pTBK1 and pIRF3.
-
Determine the percentage of pTBK1+ and pIRF3+ cells and the Mean Fluorescence Intensity (MFI) for each condition.
Visualizations
Caption: STING signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Logical relationship of experimental design and expected outcomes.
References
Troubleshooting & Optimization
STING-IN-2 precipitation in cell culture media
Welcome to the technical support center for STING-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture and to troubleshoot common issues, such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and covalent inhibitor of the STIMULATOR of interferon genes (STING) protein.[1] It effectively inhibits both human and mouse STING.[1][2] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, often from pathogens or damaged cells, and initiates an immune response. This compound works by covalently binding to STING, thereby blocking downstream signaling events that lead to the production of type I interferons and other inflammatory cytokines.
Q2: I am observing precipitation after adding this compound to my cell culture media. What are the common causes?
Precipitation of small molecules like this compound in cell culture media is a common issue that can arise from several factors:
-
Physicochemical Properties: this compound, like many small molecule inhibitors, has poor aqueous solubility.
-
High Concentration: Exceeding the solubility limit of this compound in the cell culture media will cause it to precipitate.
-
Solvent Shock: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO). When a concentrated DMSO stock solution is rapidly diluted into the aqueous environment of the cell culture media, the abrupt change in polarity can cause the compound to "crash out" of solution.
-
Media Composition: Components in the cell culture media, such as salts, proteins, and pH, can influence the solubility of this compound.
-
Temperature: Temperature fluctuations can affect solubility. For instance, adding a cold stock solution to warm media can sometimes induce precipitation.
Q3: How should I prepare my this compound stock solution?
Proper preparation of the stock solution is crucial to minimize precipitation.
-
Solvent: Dissolve this compound powder in high-quality, anhydrous DMSO.[2]
-
Concentration: Prepare a high-concentration stock solution, for example, 10 mM. It is recommended to prepare a stock solution that is at least 1000 times more concentrated than your final working concentration in the cell culture media.[2] This helps to keep the final DMSO concentration low (ideally ≤ 0.1%), which is important as high concentrations of DMSO can be toxic to cells.
-
Dissolution: To ensure complete dissolution in DMSO, sonication is recommended.[2]
-
Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound in your cell culture experiments, follow these troubleshooting steps:
| Problem | Possible Cause | Recommended Solution |
| Immediate Precipitation Upon Addition to Media | Solvent shock due to rapid dilution. | 1. Pre-warm the cell culture media to 37°C before adding the this compound stock solution.2. Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and uniform mixing.3. Prepare an intermediate dilution of the stock solution in pre-warmed media before adding it to the final culture volume. |
| Precipitation Observed After Incubation | The concentration of this compound is above its solubility limit in the specific cell culture media and conditions. | 1. Reduce the final concentration of this compound in your experiment.2. Determine the kinetic solubility of this compound in your specific cell culture media using the protocol provided in the "Experimental Protocols" section.3. Ensure the pH of your media is stable, as pH shifts can affect compound solubility. |
| Precipitate Appears as Crystals or Film | Compound is coming out of solution over time. | 1. Visually inspect your stock solution for any signs of precipitation before use. If present, try to redissolve by warming and sonicating.2. Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots. |
| Inconsistent Results or Lower Than Expected Potency | Precipitation is leading to a lower effective concentration of the inhibitor. | Follow the steps above to prevent precipitation. If the issue persists, consider testing a different batch of this compound or consulting with the supplier. |
Experimental Protocols
Protocol for Determining the Kinetic Solubility of this compound in Cell Culture Media
This protocol allows you to determine the maximum concentration of this compound that can be dissolved in your specific cell culture media under your experimental conditions without precipitating.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium
-
Sterile 1.5 mL microcentrifuge tubes
-
96-well clear-bottom cell culture plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering (nephelometry)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in DMSO. In a separate 96-well plate or in microcentrifuge tubes, create a series of concentrations ranging from 10 mM down to 0.1 mM.
-
Add cell culture medium to a new 96-well plate. Add 198 µL of your pre-warmed cell culture medium to each well.
-
Add the this compound dilutions to the media. Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the plate containing the media. This will result in a final DMSO concentration of 1%.
-
Include controls:
-
Positive Control: A high concentration of a known poorly soluble compound.
-
Negative Control: Media with 1% DMSO only.
-
Blank: Media only.
-
-
Incubate the plate. Cover the plate and incubate at 37°C for 1-2 hours, mimicking your experimental conditions.
-
Assess for precipitation:
-
Visual Inspection: Carefully examine the wells under a light microscope for any visible signs of precipitation (crystals, cloudiness).
-
Instrumental Analysis: Measure the absorbance or light scattering of each well at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance or scattering indicates the formation of a precipitate.
-
-
Data Analysis: The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered its kinetic solubility under these conditions.
Protocol for a Cell-Based Assay to Measure this compound Activity
This protocol describes a general method to assess the inhibitory activity of this compound on the STING signaling pathway in THP-1 cells, a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 cell culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (prepared as a 10 mM stock in DMSO)
-
2'3'-cGAMP (STING agonist)
-
6-well cell culture plates
-
Reagents for Western Blot and RT-qPCR
Procedure:
Part 1: Cell Culture and Treatment
-
Seed THP-1 cells. Plate THP-1 cells at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Pre-treat with this compound. The following day, pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (DMSO at the same final concentration) for 1-2 hours.
-
Stimulate with cGAMP. Activate the STING pathway by stimulating the cells with 2'3'-cGAMP at a final concentration of 1-5 µg/mL for 1-3 hours. Include an unstimulated control group.
-
Harvest cells. After stimulation, harvest the cells for downstream analysis (Western Blot and RT-qPCR).
Part 2: Western Blot for p-TBK1
-
Cell Lysis. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification. Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE. Normalize the protein concentrations, add Laemmli sample buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel.
-
Immunoblotting. Transfer the proteins to a PVDF membrane and block with 5% non-fat milk or BSA. Incubate with a primary antibody against phosphorylated TBK1 (p-TBK1). Also, probe for total TBK1 and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis. Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify the band intensities and normalize the p-TBK1 signal to the total TBK1 and the loading control. A decrease in the p-TBK1/TBK1 ratio in this compound treated cells indicates inhibition of STING signaling.
Part 3: RT-qPCR for IFNB1 and TNF mRNA
-
RNA Extraction. Isolate total RNA from the harvested cells using a suitable RNA extraction kit.
-
cDNA Synthesis. Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR). Perform qPCR using SYBR Green or TaqMan probes with primers specific for IFNB1, TNF, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis. Calculate the relative gene expression using the ΔΔCt method. A reduction in the mRNA levels of IFNB1 and TNF in this compound treated cells compared to the cGAMP-stimulated control indicates inhibitory activity.[1]
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
References
Navigating STING-IN-2: A Guide to Preventing Precipitation and Ensuring Experimental Success
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the STING inhibitor, STING-IN-2. Our focus is to provide practical solutions to prevent the compound from precipitating out of solution, ensuring the reliability and reproducibility of your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Q1: My this compound crashed out of solution after I diluted my DMSO stock in aqueous media. How can I prevent this?
This is a common issue known as precipitation, which occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where it has poor solubility. Here are several strategies to prevent this:
-
Minimize Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, with an ideal concentration below 0.1%. High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly into the full volume of your aqueous buffer or cell culture medium. Instead, perform serial dilutions. A recommended method is to first create an intermediate dilution of this compound in your final aqueous medium.
-
Pre-warming Solutions: To avoid precipitation due to temperature shock, it is recommended to pre-heat both the stock solution and the destination buffer or medium to 37°C before dilution.[1]
-
Sonication: If you observe any precipitation, gentle sonication can help to redissolve the compound.[1] Be cautious with the duration and power of sonication to avoid degrading the compound.
-
Serum in Media: For cell culture experiments, the presence of serum (like FBS) can help to stabilize the compound and prevent it from precipitating. Perform your dilutions in complete medium containing serum.
Q2: What is the best solvent to dissolve this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] Ensure you are using anhydrous, high-purity DMSO, as water content can significantly reduce the solubility of hydrophobic compounds.
Q3: What should I do if my this compound powder does not fully dissolve in DMSO?
If you are having trouble dissolving this compound powder in DMSO, even at concentrations below the reported maximum solubility, you can try the following:
-
Gentle Warming: Warm the solution to 37°C for a short period.
-
Sonication: Use a bath sonicator to aid in the dissolution process.[1]
-
Vortexing: Vigorous vortexing can also help to break up any clumps of powder and facilitate dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
-
Powder: Store at -20°C for up to 3 years.[1]
-
In Solvent (DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year.[1][2]
Q2: What is the mechanism of action of this compound?
This compound is a potent and covalent inhibitor of the STimulator of INterferon Genes (STING) protein.[1][2] It targets both human and mouse STING, making it a valuable tool for studying the STING signaling pathway in various models.[1][2]
Q3: What is the STING signaling pathway?
The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral or bacterial infections and cellular damage.[3][4] Upon binding to double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) produces the second messenger cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum (ER).[3] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 then translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes.[3][4]
Data Presentation
| Parameter | Value | Reference |
| Recommended Solvent | DMSO | [1] |
| Solubility in DMSO | 22.5 mg/mL (78.04 mM) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (in DMSO) | -80°C for 1 year | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thaw an aliquot of the this compound DMSO stock solution and pre-warm it to 37°C.
-
Pre-warm your complete cell culture medium (containing serum) to 37°C.
-
Perform a serial dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of complete medium to get a 100 µM solution.
-
Add the required volume of the intermediate dilution to your cells in culture to reach the final desired concentration. Ensure the final DMSO concentration is below 0.1%.
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing this compound solutions to prevent precipitation.
References
- 1. This compound | STING | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing STING-IN-2 for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing STING-IN-2 in in vitro experiments. Below, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges, ensuring the effective application of this compound and the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as C-170, is a potent and irreversible antagonist of the STING (Stimulator of Interferon Genes) protein.[1] It functions by covalently binding to the Cys91 residue of STING, which prevents the subsequent palmitoylation of STING.[2] This inhibition of palmitoylation is critical as it blocks the formation of STING multimers and the recruitment of TBK1, thereby halting the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[2]
Q2: What is a recommended starting concentration range for this compound in in vitro assays?
A2: Based on available data, a concentration of 0.5 µM has been effectively used to pretreat THP-1 cells.[3] For initial dose-response experiments, a broader range, for instance from 0.02 µM to 2 µM, can be tested to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.[2] It is crucial to perform a dose-response experiment to identify the most effective concentration for your particular setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[4] For in vitro experiments, it is advisable to prepare a concentrated stock solution in high-quality, anhydrous DMSO. This stock solution should be stored at -20°C or -80°C for long-term stability. When preparing working solutions for cell culture, ensure the final concentration of DMSO in the media is non-toxic to your cells, typically below 0.5%.[5] It is recommended to prepare fresh working dilutions for each experiment to avoid degradation of the compound.
Q4: What are the expected downstream effects of successful this compound treatment?
A4: Effective treatment with this compound should lead to a significant reduction in the phosphorylation of key downstream signaling proteins, including TBK1 and IRF3.[6][7] Consequently, this will result in decreased transcription and secretion of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[3] These effects can be measured by techniques such as Western blotting, qPCR, or ELISA.
Data Presentation
This compound (C-170) and Other STING Inhibitor Potency
The following table summarizes the effective concentrations and half-maximal inhibitory concentrations (IC50) for this compound and other relevant STING inhibitors in various in vitro assays. This data can serve as a reference for designing your experiments.
| Inhibitor | Cell Line/System | Assay | Effective Concentration / IC50 | Reference |
| This compound (C-170) | HEK293 Cells | IFN-β Reporter Activity | 0.02 - 2 µM | [2] |
| This compound (C-170) | THP-1 Cells | Inhibition of cGAMP-induced IFNB1 and TNF mRNA | 0.5 µM (pretreatment) | [3] |
| H-151 | 293T-hSTING Cells | 2',3'-cGAMP-induced IFN-β Expression | 1.04 µM | [8] |
| H-151 | 293T-mSTING Cells | 2',3'-cGAMP-induced IFN-β Expression | 0.82 µM | [8] |
| Astin C | Mouse Embryonic Fibroblasts | STING Inhibition | 3.42 µM | [1] |
| Astin C | Human Fetal Lung Fibroblasts | STING Inhibition | 10.83 µM | [1] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration using Western Blot
This protocol details a dose-response experiment to determine the optimal concentration of this compound for inhibiting STING pathway activation, assessed by the phosphorylation of TBK1 and IRF3.
Materials:
-
Cell line of interest (e.g., THP-1, RAW 264.7)
-
Complete cell culture medium
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP, dsDNA)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will achieve 70-80% confluency at the time of treatment.
-
This compound Pre-treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM) for 2-4 hours. Include a vehicle control (DMSO).
-
STING Pathway Activation: Stimulate the cells with a known STING agonist. For example, use 10 µg/mL of 2'3'-cGAMP for 2-4 hours. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phosphorylated proteins and normalize them to their total protein counterparts and the loading control.
Protocol 2: Cell Viability Assay
It is crucial to assess the cytotoxicity of this compound at the concentrations used in your experiments to ensure that the observed inhibition is not due to cell death.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, XTT, or a commercial kit)
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with the same range of this compound concentrations used in your inhibition assay for the desired duration (e.g., 24 or 48 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound in vitro assays.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. C-170 | STING inhibitor | CAS 346691-38-1 | Buy C-170 from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of STING-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers using STING-IN-2 (also known as C-170), a covalent inhibitor of the STING (Stimulator of Interferon Genes) protein.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, covalent inhibitor of both human and mouse STING.[1][2] It selectively targets the cysteine 91 (Cys91) residue in the transmembrane domain of the STING protein.[2][3] By forming a covalent bond with Cys91, this compound prevents the palmitoylation of STING, a critical post-translational modification required for its activation, subsequent oligomerization, and downstream signaling.[3]
Q2: What is the difference between this compound (C-170) and other STING inhibitors like C-176, C-178, and H-151?
A2: C-176 and C-178 are earlier nitrofuran-based covalent STING inhibitors that are potent against mouse STING but show weak or no activity against human STING.[2][4] this compound (C-170) was developed as a modification of these earlier compounds to have potent inhibitory activity against both human and mouse STING.[1][2] H-151 is another covalent STING inhibitor that also targets Cys91 and is active against both human and mouse STING.[5] While both are used to study STING biology, their off-target profiles and potencies may differ.
Q3: Are there known off-target effects of this compound?
A3: While comprehensive public data on the off-target profile of this compound is limited, studies on similar STING inhibitors highlight the importance of assessing selectivity. For instance, the covalent inhibitor H-151 has been reported to have off-target effects and can induce cell death at higher concentrations.[6] In contrast, another STING inhibitor, SN-011, reportedly does not inhibit other innate immune signaling pathways such as those mediated by TLR3, TLR4, TLR9, or RIG-I.[6][7] It is crucial for researchers to empirically determine the selectivity of this compound in their experimental system.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. For use in cell culture, it should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Q5: What are the typical working concentrations for this compound in cell-based assays?
A5: The optimal working concentration of this compound can vary depending on the cell type, stimulus, and specific assay. Generally, a dose-response experiment is recommended to determine the IC50 in your system. Published data suggests that concentrations in the range of 0.5 µM can effectively inhibit STING signaling in cell lines like THP-1.[8]
II. Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| No inhibition of STING signaling observed | 1. Inactive Compound: The this compound may have degraded due to improper storage or handling. | - Ensure the compound has been stored correctly (at -20°C or -80°C). - Prepare fresh dilutions from a new stock for each experiment. |
| 2. Suboptimal Compound Concentration: The concentration of this compound may be too low to inhibit STING effectively in your specific cell type or under your experimental conditions. | - Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., from 0.1 µM to 20 µM). | |
| 3. Ineffective STING Pathway Activation: The stimulus used to activate the STING pathway may not be working optimally. | - Confirm that your positive control (stimulus without inhibitor) shows robust activation of the STING pathway (e.g., phosphorylation of TBK1 and IRF3, or induction of IFN-β). - Use a well-characterized STING agonist like 2'3'-cGAMP. | |
| 4. Cell Line Issues: The cell line may have low or no expression of STING, or may have a mutation that affects this compound binding. | - Verify STING expression in your cell line by Western blot. - Consider using a different cell line known to have a functional STING pathway. | |
| High background or non-specific effects | 1. Cytotoxicity: High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to the cells, leading to non-specific effects. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and the solvent. - Ensure the final DMSO concentration is consistent across all conditions and is at a non-toxic level (typically <0.5%). |
| 2. Off-Target Effects: this compound may be inhibiting other signaling pathways in your cells. | - Include a negative control compound that is structurally similar but inactive. - Test the effect of this compound on other related signaling pathways (e.g., TLR or RIG-I pathways) to assess its selectivity. | |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can lead to variable responses. | - Use cells within a consistent passage number range. - Ensure consistent cell seeding density and confluency at the time of the experiment. |
| 2. Reagent Variability: Inconsistent preparation of reagents, including this compound dilutions and stimuli, can affect results. | - Prepare fresh reagents for each experiment. - Use calibrated pipettes and follow a standardized protocol for all reagent preparations. |
III. Quantitative Data Presentation
While a comprehensive off-target screening panel for this compound is not publicly available, the following table provides an illustrative example of how to present selectivity data for a STING inhibitor. The data for the hypothetical "Compound X" is for demonstration purposes to guide researchers in their own characterization of this compound.
Table 1: Illustrative Selectivity Profile of a STING Inhibitor (Compound X)
| Target | Assay Type | IC50 (µM) | Notes |
| Human STING | IFN-β Reporter Assay | 0.25 | On-target activity |
| Mouse STING | IFN-β Reporter Assay | 0.40 | On-target activity |
| TLR3 | SEAP Reporter Assay | > 50 | No significant inhibition |
| TLR4 | SEAP Reporter Assay | > 50 | No significant inhibition |
| TLR9 | SEAP Reporter Assay | > 50 | No significant inhibition |
| RIG-I | Luciferase Reporter Assay | > 50 | No significant inhibition |
| TBK1 | Kinase Assay | > 25 | No direct inhibition of downstream kinase |
| cGAS | Enzyme Activity Assay | > 50 | No inhibition of upstream enzyme |
Table 2: Cytotoxicity Profile of this compound (Hypothetical Data)
| Cell Line | Assay Type | CC50 (µM) |
| THP-1 | MTT Assay | > 50 |
| HEK293T | CellTiter-Glo | > 50 |
| RAW 264.7 | LDH Release Assay | > 50 |
IV. Experimental Protocols
Western Blot Analysis of STING Pathway Inhibition
This protocol allows for the assessment of STING pathway activation by monitoring the phosphorylation of key downstream proteins, TBK1 and IRF3.
Materials:
-
Cells (e.g., THP-1, RAW 264.7)
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density and allow them to adhere and grow overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 2-4 hours.
-
STING Activation: Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for 1-3 hours. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Luciferase Reporter Assay for STING Pathway Activity
This assay quantifies the transcriptional activity of IRF3 or ISRE (Interferon-Stimulated Response Element) as a readout for STING pathway activation.
Materials:
-
HEK293T cells
-
Luciferase reporter plasmid (e.g., IFN-β promoter-luciferase or ISRE-luciferase)
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP)
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, pre-treat the cells with a serial dilution of this compound or vehicle control for 2 hours.
-
STING Activation: Stimulate the cells with a STING agonist for 6-8 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the unstimulated control and determine the IC50 value of this compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to the STING protein in a cellular context.
Materials:
-
Cells expressing endogenous STING
-
This compound
-
PBS
-
PCR tubes or plate
-
Thermocycler
-
Cell lysis buffer (with protease inhibitors)
-
Western blot reagents (as described in Protocol 1)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble STING protein by Western blot as described in Protocol 1.
-
Data Analysis: Plot the amount of soluble STING as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
V. Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A logical workflow for troubleshooting lack of STING inhibition.
References
- 1. Design, synthesis, and activity evaluation of novel STING inhibitors based on C170 and H151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brief report: STING expressed in tumor and non-tumor compartments has distinct roles in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Small molecule induced STING degradation facilitated by the HECT ligase HERC4 - PMC [pmc.ncbi.nlm.nih.gov]
STING-IN-2 stability and storage conditions
Welcome to the technical support center for STING-IN-2, a potent and covalent inhibitor of the STING (Stimulator of Interferon Genes) protein. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations vary depending on whether it is in solid (powder) form or dissolved in a solvent.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution in a suitable solvent, such as DMSO. For cell-based experiments, it is advisable to prepare a stock solution at a concentration that is at least 1000 times higher than the final working concentration to minimize the volume of solvent added to your experimental system.[1] Sonication may be used to aid dissolution.[1]
Q3: How can I avoid precipitation of this compound when preparing working solutions?
A3: Organic compounds can sometimes precipitate when added directly to an aqueous medium. To avoid this, it is recommended to perform serial dilutions of your stock solution in the same solvent (e.g., DMSO) before adding it to your aqueous buffer or cell culture medium.[1] If precipitation does occur, gentle warming to 45°C or sonication can help to redissolve the compound.[1]
Q4: What is the best way to store stock solutions of this compound?
A4: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage.[2][3]
Storage and Stability Data
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | Up to 3 years[1] |
| In Solvent | -80°C | Up to 2 years[2][4] |
| In Solvent | -20°C | Up to 1 year[2][4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Reduced or no inhibitory activity | Improper storage leading to degradation. | Verify that this compound has been stored according to the recommended conditions. Use a fresh aliquot or a newly prepared solution. |
| Inaccurate concentration of the stock solution. | Confirm the calculations and measurements used to prepare the stock solution. If possible, verify the concentration using an appropriate analytical method. | |
| Precipitation in cell culture media | Low solubility in aqueous solutions. | Perform serial dilutions in a solvent like DMSO before adding to the media.[1] Ensure the final solvent concentration is not toxic to the cells. |
| Inconsistent results between experiments | Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to ensure consistency.[2][3] |
| Variability in experimental conditions. | Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. |
Experimental Protocols & Methodologies
In Vitro Inhibition Assay in THP-1 Cells:
This protocol describes a general workflow for assessing the inhibitory effect of this compound on STING signaling in a human monocytic cell line.
Methodology:
-
Cell Culture: Culture THP-1 cells in appropriate media and conditions.
-
Plating: Seed the cells in multi-well plates at a suitable density and allow them to adhere.
-
Pre-treatment: Treat the cells with the desired concentrations of this compound (e.g., 0.5 µM) for a specified period.
-
Stimulation: Induce STING signaling by stimulating the cells with a STING agonist like cGAMP.
-
Analysis:
-
Gene Expression: Harvest the cells to extract RNA and perform quantitative PCR (qPCR) to measure the mRNA levels of downstream targets such as IFNB1 and TNF. A decrease in these levels indicates inhibition of STING signaling.
-
Protein Phosphorylation: Lyse the cells and perform Western blotting to detect the levels of phosphorylated TBK1 (p-TBK1). A reduction in p-TBK1 indicates that this compound is inhibiting the signaling cascade upstream of TBK1 phosphorylation.[2]
-
STING Signaling Pathway
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA. Upon activation, STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus, where it activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.
References
Technical Support Center: Troubleshooting Inconsistent Results with STING-IN-2
Welcome to the technical support center for STING-IN-2. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experiments with this potent STING inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific problems you might encounter that can lead to inconsistent or unexpected results.
Q1: Why am I not observing any inhibition of the STING pathway with this compound?
A1: Several factors can contribute to a lack of inhibitory effect. Follow these troubleshooting steps to identify the potential cause:
-
Cell Line Health and STING Expression:
-
Confirm Cell Viability: Before and after treatment, check cell viability using a standard method like Trypan Blue exclusion or an MTT assay.
-
Verify STING Expression: Use Western blot to confirm that your cell line expresses STING protein. Some cell lines may have naturally low or no STING expression.
-
-
This compound Integrity and Concentration:
-
Proper Storage: Ensure this compound is stored as recommended by the manufacturer to avoid degradation. Stock solutions in anhydrous DMSO should be stored at -80°C for long-term use and aliquoted to minimize freeze-thaw cycles.[1]
-
Optimal Concentration: Perform a dose-response experiment to find the ideal inhibitory concentration for your specific cell line and experimental setup. A common starting range for similar STING inhibitors is 2.5 µM to 50 µM.[2]
-
-
Effective STING Pathway Activation:
-
Use a Known Agonist: Ensure you are using a reliable STING agonist, such as 2'3'-cGAMP or herring testis DNA (dsDNA), to stimulate the pathway in your positive controls.
-
Confirm Activation: Check for the phosphorylation of downstream proteins like TBK1 (at Ser172) and IRF3 (at Ser366) via Western blot in your positive control. A significant increase in phosphorylation should be observed compared to the unstimulated control.
-
-
Appropriate Experimental Timeline:
-
Pre-incubation is Key: It is crucial to pre-incubate the cells with this compound before adding the STING agonist. A pre-incubation period of 2-4 hours is generally recommended.[3]
-
Sufficient Stimulation Time: The duration of STING agonist stimulation should be adequate to provoke a strong response.
-
Q2: My this compound solution is precipitating. How can I resolve this?
A2: Precipitation, or "crashing out," is a common problem when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.[4] Here’s how to address it:
-
Solvent Quality: Use high-purity, anhydrous DMSO to prepare your stock solution. DMSO can absorb moisture, which reduces the solubility of hydrophobic compounds.[1][4]
-
Dissolution Technique:
-
Dilution Method:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to your final aqueous solution, perform serial dilutions. First, create an intermediate dilution and then add it gradually to the final solution while vortexing.[4]
-
Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium low, ideally below 0.1% and not exceeding 0.5%, as high concentrations can be toxic to cells.[4]
-
-
Medium Composition: The presence of serum (e.g., FBS) in your cell culture medium can help stabilize the compound and prevent it from precipitating.[4]
Q3: I'm observing high cell toxicity in my experiments. What could be the cause?
A3: High cell death can confound your results. Consider the following:
-
Inhibitor Concentration: The concentration of this compound might be too high. It is essential to perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration range for your specific cell line and use concentrations well below this toxic threshold.[2]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. For most cell lines, this is typically below 0.5%.[2]
Q4: How can I be sure that the observed effects are specific to this compound and not off-target effects?
A4: To confirm the specificity of your inhibitor, you should:
-
Assess Off-Target Pathways: Test this compound against other related innate immune signaling pathways, such as those mediated by Toll-like receptors (TLRs) or RIG-I. A specific STING inhibitor should not significantly affect these pathways.[5]
-
Include Proper Controls: Always include appropriate positive and negative controls in your experiments. This includes an unstimulated control, a vehicle control (DMSO), and a positive control with a known STING agonist.
Quantitative Data Summary
The following table summarizes key quantitative parameters for experiments involving STING pathway inhibitors. Note that optimal conditions may vary depending on the specific cell line and experimental design.
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 2.5 µM - 50 µM | A dose-response curve is recommended to determine the optimal concentration.[2] |
| Pre-incubation Time | 2 - 4 hours | Pre-incubation with the inhibitor before agonist stimulation is crucial.[3] |
| STING Agonist (2'3'-cGAMP) Concentration | 10 µg/mL | This is a commonly used concentration for robust pathway activation.[6] |
| Agonist Stimulation Time | 2 - 8 hours | The duration depends on the downstream readout (e.g., protein phosphorylation vs. cytokine production).[6] |
| Final DMSO Concentration | < 0.5% (ideally < 0.1%) | High concentrations of DMSO can be cytotoxic.[2][4] |
Experimental Protocols
Protocol: Assessing STING Pathway Inhibition by Western Blot
This protocol details the methodology for measuring the inhibition of STING pathway activation by analyzing the phosphorylation of TBK1 and IRF3.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
Complete cell culture medium
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-total-TBK1, anti-phospho-IRF3 (Ser366), anti-total-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25 µM) for 2-4 hours. Include a vehicle-only control (DMSO).[2]
-
STING Pathway Activation: Stimulate the cells with a STING agonist (e.g., 10 µg/mL of 2'3'-cGAMP) for 2 hours. Include an unstimulated control.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop it using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to their respective total protein levels.
Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Experiments
Caption: A step-by-step workflow for troubleshooting inconsistent this compound results.
References
Technical Support Center: Assessing STING-IN-2 Cytotoxicity
Welcome to the technical support resource for researchers evaluating the cytotoxic effects of STING-IN-2. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful execution and interpretation of cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental compound that acts as a potent, irreversible antagonist of the STING (Stimulator of Interferon Genes) protein.[1][2] Its mechanism involves selectively targeting and covalently binding to the Cys91 residue on the STING protein. This action prevents the palmitoylation of STING, a critical step for its multimerization and translocation from the endoplasmic reticulum to the Golgi apparatus.[3] By inhibiting this process, this compound effectively blocks the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[1][3]
Q2: Why is assessing the cytotoxicity of this compound important?
A2: Assessing the cytotoxicity of any small molecule inhibitor is a critical step in drug development and research. For this compound, it is essential to:
-
Determine a Therapeutic Window: Identify concentrations that effectively inhibit the STING pathway without causing significant harm to the cells.
-
Distinguish Mechanism-Specific Effects from General Toxicity: Ensure that the observed cellular effects are due to STING pathway inhibition rather than off-target toxicity.
-
Establish Optimal Dosing for In Vitro Experiments: A dose-response curve helps determine the ideal concentration range for experiments, avoiding concentrations that are either ineffective or overtly toxic.[4]
-
Evaluate Safety Profile: Understanding a compound's cytotoxic potential is fundamental to its preclinical safety assessment.
Q3: Which cell viability assay is most suitable for testing this compound?
A3: The choice of assay depends on your specific experimental needs, cell type, and available equipment. The two most common methods are tetrazolium reduction assays (like MTT) and ATP quantitation assays (like CellTiter-Glo®). Each has distinct advantages and disadvantages.
| Feature | MTT Assay | CellTiter-Glo® Assay |
| Principle | Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt to colored formazan.[5][6] | Quantifies ATP levels, which correlate with the number of metabolically active cells.[7][8] |
| Detection | Colorimetric (Absorbance)[9] | Luminescent (Light Output)[7] |
| Sensitivity | Lower | Higher (can detect as few as 10 cells)[10] |
| Procedure | Multi-step: requires a final solubilization step for the formazan crystals.[5][11] | Homogeneous "add-mix-measure" format; fewer steps and no cell washing required.[7][8] |
| Throughput | Suitable for high-throughput screening.[11] | Ideal for high-throughput screening due to its simple protocol.[8] |
| Signal Stability | Endpoint assay; readings should be taken within an hour. | Generates a stable "glow-type" signal with a half-life of over five hours.[7] |
Q4: Can STING pathway activation or inhibition itself affect cell viability?
A4: The role of the STING pathway in cell survival is complex and can be context-dependent. While some studies have shown that STING agonists have no direct cytotoxic effects on certain cancer cell lines, others have observed that STING activation can induce apoptosis, particularly in B cell-derived malignancies.[12] Conversely, STING has also been identified as a cell-intrinsic tumor suppressor that can restrict aerobic glycolysis. Therefore, inhibiting STING with this compound could potentially alter cellular metabolism, which may be reflected in viability assays.
Visualizing Key Processes
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the STING signaling pathway, a general workflow for assessing cytotoxicity, and a troubleshooting decision tree.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | STING | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. STING Signaling in Cancer Cells: Important or Not? - PMC [pmc.ncbi.nlm.nih.gov]
Improving STING-IN-2 solubility for in vivo studies
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for improving the solubility of the STING inhibitor, STING-IN-2 (also known as C-170), for in vivo experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vivo research?
This compound (C-170) is a potent, covalent inhibitor that targets both mouse and human STING (Stimulator of Interferon Genes) proteins[1][2][3]. Like many small molecule inhibitors, it is poorly soluble in aqueous solutions, which is a significant hurdle for achieving systemic administration in animal models. Preparing a stable, homogenous formulation is critical for ensuring accurate dosing and obtaining reliable pharmacokinetic and pharmacodynamic data. Without proper formulation, the compound can precipitate upon injection, leading to low bioavailability and potential local toxicity[4].
Q2: What is the reported solubility of this compound in common laboratory solvents?
Direct solubility data for this compound is limited, but vendor information provides a key starting point for creating stock solutions. It is crucial to use fresh, anhydrous solvents, as absorbed moisture can reduce the solubility of hydrophobic compounds.
Table 1: Reported Solubility of this compound
| Solvent | Solubility | Recommendations |
|---|
| Dimethyl Sulfoxide (DMSO) | 22.5 mg/mL (78.04 mM) | Sonication is recommended to aid dissolution[1]. |
Q3: What is a recommended vehicle formulation for in vivo administration of this compound?
A multi-component vehicle using a combination of solvents and surfactants is recommended to maintain the solubility of this compound when transitioning from a high-concentration DMSO stock to a final aqueous solution for injection. Such formulations, often referred to as co-solvent systems, prevent the compound from precipitating in the bloodstream[4][5]. A standard and effective vehicle composition is detailed below.
Table 2: Recommended Starting Formulation for In Vivo Studies
| Component | Percentage (v/v) | Purpose |
|---|---|---|
| DMSO | 5% | Primary solvent to dissolve this compound. |
| PEG300 | 30% | Co-solvent to maintain solubility upon dilution. |
| Tween 80 | 5% | Surfactant to increase stability and prevent precipitation[5]. |
| Saline / PBS / ddH₂O | 60% | Aqueous base for injection. |
This formulation is based on vendor recommendations for preparing a 2 mg/mL working solution of this compound[1].
Q4: Why did my this compound precipitate when I diluted the DMSO stock directly into saline?
This common issue is known as "solvent-shifting precipitation." this compound is highly soluble in a strong organic solvent like DMSO but is poorly soluble in aqueous solutions like saline or Phosphate-Buffered Saline (PBS)[4]. When the DMSO stock is diluted directly into an aqueous buffer, the solvent environment changes rapidly from organic to aqueous. The compound can no longer stay dissolved and crashes out of the solution. To prevent this, co-solvents (like PEG300) and surfactants (like Tween 80) are used to create a more stable microenvironment for the drug molecule, allowing for a gradual transition that maintains solubility[5].
Troubleshooting Guide
Use this guide to address specific issues encountered during the preparation of this compound formulations.
| Issue Encountered | Probable Cause | Recommended Solution |
| Compound precipitates during formulation. | 1. Incorrect mixing order.2. Solutions were too cold.3. Insufficient mixing energy. | 1. Follow the correct order of addition: Always add the co-solvent (PEG300) to the DMSO stock before adding the surfactant (Tween 80) and the final aqueous component. See the detailed protocol below.2. Pre-warm solutions: Gently warm the stock solution and diluents to 37°C before mixing to avoid precipitation caused by low temperatures[1].3. Use sonication: If precipitation occurs, use an ultrasonic bath to help redissolve the compound[1]. |
| Final formulation is cloudy or has visible particles. | Incomplete dissolution or precipitation. | 1. Ensure each component is fully mixed and the solution is clear before adding the next.2. After the final addition of saline/PBS, vortex thoroughly.3. If cloudiness persists, consider filtering the final solution through a 0.22 µm syringe filter appropriate for organic solvent mixtures (e.g., PTFE). However, be aware this could remove precipitated drug, lowering the final concentration. |
| Formulation is too viscous for the desired injection route (e.g., intravenous). | High percentage of Polyethylene Glycol (PEG). | 1. Consider using a lower molecular weight PEG (e.g., PEG300 instead of PEG400).2. Cautiously try reducing the percentage of PEG300. Prepare a small test batch to ensure the compound remains soluble at the new, lower PEG concentration. |
| Adverse events (e.g., irritation, lethargy) observed in animals post-injection. | Vehicle toxicity. | 1. High concentrations of DMSO and surfactants like Tween 80 can cause adverse effects[6][7].2. Minimize the final concentration of DMSO to 5% or less if possible.3. Ensure the formulation is isotonic by using saline or PBS as the aqueous component.4. If toxicity is suspected, run a vehicle-only control group to isolate the effects of the formulation from the effects of this compound. |
Experimental Protocols
Protocol: Preparation of this compound Formulation (2 mg/mL)
This protocol provides a step-by-step method for preparing a 1 mL final volume of this compound at a concentration of 2 mg/mL, based on a widely used co-solvent formulation[1].
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
Sterile Saline, PBS, or ddH₂O
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare Stock Solution: Dissolve 2 mg of this compound in 50 µL of DMSO to create a 40 mg/mL stock solution. Vortex and/or sonicate until the powder is completely dissolved and the solution is clear[1].
-
Add Co-solvent: To the 50 µL DMSO stock solution, add 300 µL of PEG300. Vortex thoroughly until the solution is homogenous and clear.
-
Add Surfactant: To the DMSO/PEG300 mixture, add 50 µL of Tween 80. Vortex again until the solution is completely mixed and clear.
-
Add Aqueous Component: Slowly add 600 µL of saline (or PBS/ddH₂O) to the mixture while vortexing. Continue to vortex until the final formulation is a clear, homogenous solution.
-
Final Check: The final volume is 1 mL, with a this compound concentration of 2 mg/mL. The vehicle composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline. Use the formulation immediately for best results[8].
Visual Guides
Signaling & Experimental Diagrams
The following diagrams illustrate the key biological pathway, the experimental workflow for formulation, and a logical troubleshooting process.
Caption: STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound formulation.
Caption: Troubleshooting logic for this compound formulation precipitation.
References
- 1. This compound | STING | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Addressing STING-IN-2 variability between experimental batches
Welcome to the technical support center for STING-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and troubleshooting common issues encountered when working with the STING agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent synthetic agonist of the STimulator of INterferon Genes (STING) pathway. The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage. Upon activation by agonists like this compound, STING undergoes a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2][3]
Q2: I am observing significant variability in the potency (EC50) of this compound between different experimental batches. What are the potential causes?
A2: Variability in EC50 values for this compound can arise from several factors. Key considerations include:
-
Cell Health and Passage Number: The responsiveness of cells to STING agonists can change with increasing passage number due to genetic drift and altered phenotypes.[4][5] It is crucial to use cells within a consistent and low passage number range.
-
Reagent Preparation and Storage: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation and reduced potency.[6]
-
Assay Conditions: Variations in cell density, incubation times, and the specific batch of reagents (e.g., serum, media) can all contribute to shifts in the measured EC50.[4]
-
Inconsistent Agonist Delivery: For compounds that require transfection or specific delivery methods, inconsistencies in efficiency can lead to variable responses.
Q3: My negative control (vehicle-treated) wells show a high background signal in my STING activation assay. What could be the reason?
A3: High background signal can be attributed to several factors:
-
Contamination: Mycoplasma or endotoxin contamination can activate innate immune pathways, including STING, leading to a high baseline signal.[4] Regular testing for mycoplasma and using endotoxin-free reagents are essential.
-
Constitutive Pathway Activation: Some cell lines may exhibit a low level of constitutive STING pathway activation.[4]
-
Autofluorescence: Components in the cell culture media, such as phenol red, can cause autofluorescence in fluorescence-based assays. Using phenol red-free media can mitigate this issue.[4]
Q4: I am not observing the expected downstream signaling (e.g., IRF3 phosphorylation, IFN-β production) after treating my cells with this compound. What should I check?
A4: A lack of response to this compound could be due to several issues:
-
STING Expression: The chosen cell line may have low or no endogenous expression of STING.[6][7] It is important to verify STING expression via Western blot or qPCR.
-
Compound Integrity: Ensure that this compound has been stored correctly and that fresh dilutions are prepared for each experiment to prevent degradation.[6]
-
Assay Sensitivity: The assay used to measure STING activation may not be sensitive enough to detect the response.[6] Consider optimizing the assay conditions or using a more sensitive readout.
-
Incorrect Protocol: Review the experimental protocol to ensure correct concentrations, incubation times, and cell handling procedures are being followed.
Troubleshooting Guides
Issue 1: Inconsistent this compound Potency (EC50 Variability)
This guide provides a step-by-step approach to troubleshoot and minimize variability in this compound potency between experiments.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound EC50.
Recommended Actions & Parameters
| Parameter | Recommendation | Rationale |
| Cell Line | Use cells within a defined low passage number range (e.g., passages 5-15). Regularly perform cell line authentication via STR profiling.[8] | Continuous passaging can lead to genetic drift and altered cellular responses.[4][5] Authentication ensures you are working with the correct cell line.[8] |
| This compound Handling | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C. Prepare fresh dilutions for each experiment.[6] | STING agonists can be susceptible to degradation, affecting their potency. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. | Variations in cell number per well can significantly impact the magnitude of the response.[4] |
| Incubation Times | Standardize pre-incubation and stimulation times. | The kinetics of STING activation and downstream signaling are time-dependent.[9] |
| Reagent Consistency | Use the same lot of serum and other critical reagents whenever possible. | Batch-to-batch variability in reagents can introduce experimental noise. |
Issue 2: High Background Signal in Negative Controls
This guide helps identify and mitigate the causes of high background signal in your STING activation assays.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma using a reliable method (e.g., PCR-based assay). Discard contaminated cultures. |
| Endotoxin (LPS) Contamination | Use endotoxin-free water, media, and reagents. Test critical reagents for endotoxin levels. |
| Constitutive STING Activation | Use a STING-deficient cell line as a negative control to confirm the signal is STING-dependent.[4] |
| Assay Reagent Autofluorescence | For fluorescence-based readouts, use phenol red-free media.[4] |
Experimental Protocols
Protocol 1: Assessment of this compound Activity via IRF3 Phosphorylation by Western Blot
This protocol details the steps to measure the activation of the STING pathway by assessing the phosphorylation of IRF3.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound activity by Western blot.
Methodology
-
Cell Seeding: Plate a suitable cell line (e.g., THP-1, RAW 264.7) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[7][10]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).[10]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated IRF3 (p-IRF3) and total IRF3 overnight at 4°C.[10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities and normalize the p-IRF3 signal to the total IRF3 signal.
Protocol 2: Measurement of IFN-β Secretion by ELISA
This protocol describes how to quantify the secretion of IFN-β, a key downstream cytokine of STING activation, using an ELISA kit.[9]
Methodology
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the Western blot protocol. The incubation time for cytokine secretion is typically longer (e.g., 6-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell culture supernatants.
-
ELISA Procedure:
-
Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of IFN-β in the samples based on the standard curve.
Signaling Pathway
cGAS-STING Signaling Pathway
The diagram below illustrates the canonical cGAS-STING signaling pathway and the point of action for this compound.
Caption: The cGAS-STING signaling cascade leading to Type I IFN production.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Line Authentication Resources [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Minimizing non-specific binding of covalent inhibitors like STING-IN-2
Welcome to the technical support center for STING-IN-2 (also known as C-170). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this covalent STING inhibitor and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, covalent inhibitor of the STING (Stimulator of Interferon Genes) protein.[1] It functions by irreversibly binding to a specific cysteine residue (Cys91) on both human and mouse STING.[2][3] This covalent modification prevents the palmitoylation of STING, a critical post-translational modification required for its activation, multimerization, and subsequent downstream signaling.[2][4] By blocking STING palmitoylation, this compound effectively inhibits the production of type I interferons and other pro-inflammatory cytokines.[3]
Q2: What are the recommended cell lines and working concentrations for this compound?
This compound has been shown to be effective in a variety of cell lines, including human monocytic cell lines like THP-1 and HEK293T cells reconstituted with STING.[5][6] The optimal working concentration can vary depending on the cell type and experimental conditions. However, a good starting point for dose-response experiments is in the range of 0.5 µM to 10 µM.
Q3: How should I prepare and store this compound?
This compound is typically provided as a solid. For stock solutions, it is recommended to dissolve it in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for extended periods. To prepare working dilutions, it is advisable to first dilute the DMSO stock in DMSO to an intermediate concentration before adding it to your aqueous buffer or cell culture medium to avoid precipitation.[1]
Q4: What are appropriate positive and negative controls for my experiments with this compound?
-
Positive Controls for STING Activation: To confirm that the STING pathway is functional in your experimental system, you can use known STING agonists such as 2'3'-cGAMP or dsDNA (e.g., Herring Testis DNA).
-
Positive Controls for STING Inhibition: Other well-characterized STING inhibitors can be used as positive controls for inhibition. H-151 is another covalent inhibitor that targets Cys91, while C-176 is a murine-specific STING inhibitor.[7]
-
Negative Control for Covalent Binding: The most critical negative control is to use cells expressing a mutant version of STING where the target cysteine is replaced, such as a STING C91S mutant. This compound should not inhibit signaling in these cells, demonstrating its specific covalent engagement with Cys91.
-
Inactive Analog Control: While a specific inactive analog of this compound is not commercially available, comparing its effects to structurally unrelated compounds or known inactive small molecules can help rule out non-specific effects on cell health.
Troubleshooting Guide
Here we address common issues that may arise during experiments with this compound.
Problem 1: No inhibition of STING pathway activation is observed.
| Possible Cause | Troubleshooting Steps |
| Cell Health and STING Expression | - Confirm cell viability using a standard method (e.g., trypan blue exclusion). - Verify STING protein expression in your cell line by Western blot. Some cell lines may have low or undetectable levels of STING. |
| This compound Integrity and Concentration | - Ensure proper storage of this compound to prevent degradation. - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and conditions. |
| Ineffective STING Pathway Activation | - Confirm that your positive control for STING activation (e.g., 2'3'-cGAMP) is working by assessing downstream readouts like phosphorylation of TBK1 and IRF3. |
| Inappropriate Experimental Timeline | - Pre-incubation with this compound before adding the STING agonist is crucial for covalent inhibitors to allow for binding and reaction. A pre-incubation time of 1-2 hours is a good starting point. |
Problem 2: High background or non-specific effects are observed.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects of this compound | - Perform a washout experiment to distinguish between covalent on-target effects and reversible off-target effects. - Use a STING C91S mutant cell line to confirm that the observed effects are dependent on the covalent modification of STING. - Profile the selectivity of this compound using chemoproteomic approaches. |
| Cytotoxicity | - Assess the cytotoxicity of this compound at the concentrations used in your experiments with a cell viability assay. If cytotoxic, lower the concentration or reduce the incubation time. |
| DMSO Concentration | - Ensure that the final concentration of DMSO in your experiments is consistent across all conditions and is at a non-toxic level (typically <0.5%). |
Key Experimental Protocols
Below are detailed methodologies for key experiments to investigate and validate the activity of this compound.
Protocol 1: Western Blot Analysis of STING Pathway Inhibition
This protocol is to assess the ability of this compound to inhibit the phosphorylation of downstream signaling proteins TBK1 and IRF3.
Materials:
-
Cells expressing STING (e.g., THP-1 or HEK293T-hSTING)
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-pTBK1 (Ser172), anti-TBK1, anti-pIRF3 (Ser396), anti-IRF3, anti-STING, and a loading control (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a STING agonist for the desired time (e.g., 1-3 hours).
-
Wash cells with cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
Protocol 2: Washout Experiment to Confirm Covalent Inhibition
This experiment helps to determine if the inhibition by this compound is irreversible.
Procedure:
-
Treat cells with a high concentration of this compound (e.g., 5-10x IC50) and a vehicle control for 2 hours.
-
Washout group: Remove the medium, wash the cells 3-5 times with warm PBS, and then add fresh medium without the inhibitor.
-
Continuous treatment group: Remove the medium and add fresh medium containing the same concentration of this compound.
-
Incubate the cells for a desired period (e.g., 4-24 hours) to allow for protein turnover.
-
Stimulate all groups with a STING agonist.
-
Assess STING pathway activation (e.g., by Western blot for pTBK1/pIRF3 or by measuring cytokine production).
Expected Outcome: If this compound is a covalent inhibitor, the inhibitory effect should be sustained in the washout group due to the irreversible binding to STING.
Protocol 3: Control Experiment with STING C91S Mutant
This is the definitive experiment to demonstrate the on-target covalent mechanism of this compound.
Procedure:
-
Use two cell lines: one expressing wild-type (WT) STING and another expressing the STING C91S mutant.
-
Treat both cell lines with increasing concentrations of this compound.
-
Stimulate the cells with a STING agonist.
-
Measure STING pathway activation.
Expected Outcome: this compound should inhibit STING activation in the WT STING-expressing cells in a dose-dependent manner but should have little to no effect in the STING C91S mutant-expressing cells.
Visualizing Key Concepts
STING Signaling Pathway and Inhibition by this compound
Experimental Workflow for Validating Covalent Inhibition
References
- 1. Frontiers | The activity of disease-causative STING variants can be suppressed by wild-type STING through heterocomplex formation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SAM68 directs STING signaling to apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Showdown: STING-IN-2 vs. H-151 for STING Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of STING pathway modulation, the choice of a specific inhibitor is a critical decision. This guide provides a comprehensive comparison of two prominent covalent STING inhibitors, STING-IN-2 (also known as C-170) and H-151. By examining their mechanisms, performance data, and the experimental frameworks for their evaluation, this document aims to equip researchers with the necessary information to make an informed choice for their specific research needs.
The Stimulator of Interferon Genes (STING) pathway is a cornerstone of the innate immune system, orchestrating inflammatory responses to cytosolic DNA, a hallmark of viral infections and cellular damage. While crucial for host defense, aberrant STING activation is implicated in a spectrum of autoinflammatory and autoimmune diseases. This has propelled the development of STING inhibitors as promising therapeutic agents. Here, we dissect the similarities and differences between two such inhibitors, this compound and H-151.
Both this compound and H-151 are potent, irreversible inhibitors that function by covalently binding to a specific cysteine residue (Cys91) within the transmembrane domain of the STING protein. This modification effectively blocks the subsequent palmitoylation of STING, a critical step for its activation, clustering, and downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1][2]
While both inhibitors share a common mechanism, a critical consideration is the species-specific efficacy, particularly for H-151. Recent studies have highlighted that while H-151 is a potent inhibitor of murine STING, its efficacy against human STING in certain cellular contexts, such as isolated human peripheral blood mononuclear cells (PBMCs), is questionable.[3] This discrepancy is attributed to structural differences in the binding pocket of human versus mouse STING.[3] Researchers should, therefore, exercise caution when translating findings from murine models to human systems. Quantitative data on the potency of this compound is not as readily available in the public domain, making a direct quantitative comparison challenging.
Quantitative Performance Data
The following tables summarize the available quantitative data for H-151. It is important to note that IC50 values can vary depending on the cell type, assay conditions, and the specific STING agonist used.
Table 1: In Vitro Potency (IC50) of H-151
| Compound | Target Species | Cell Line | Assay Endpoint | IC50 (nM) |
| H-151 | Human | Human Foreskin Fibroblasts (HFFs) | IFNβ mRNA induction (2',3'-cGAMP stimulated) | 134.4[4][5] |
| H-151 | Mouse | Mouse Embryonic Fibroblasts (MEFs) | IFNβ mRNA induction (2',3'-cGAMP stimulated) | 138[4][5] |
| H-151 | Mouse | Bone Marrow-Derived Macrophages (BMDMs) | IFNβ mRNA induction (2',3'-cGAMP stimulated) | 109.6[4][5] |
| H-151 | Human | 293T-hSTING cells | IFNβ reporter activity | 1040[6] |
| H-151 | Mouse | 293T-mSTING cells | IFNβ reporter activity | 820[6] |
Note: Publicly available, peer-reviewed quantitative data (IC50 values) for this compound (C-170) is limited.
Experimental Protocols
To aid researchers in the evaluation and comparison of STING inhibitors like this compound and H-151, detailed methodologies for key experiments are provided below.
Cellular STING Reporter Assay
This assay is fundamental for determining the potency of STING inhibitors in a controlled cellular environment.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound in blocking STING-dependent reporter gene expression.
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293T cells (which lack endogenous STING) in a 24-well plate.
-
Co-transfect the cells with an expression plasmid for the desired STING species (human or mouse) and a luciferase reporter plasmid under the control of an IFN-β promoter or an IRF3-responsive element. A constitutively expressed Renilla luciferase plasmid should be included for normalization of transfection efficiency.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the culture medium with fresh medium containing various concentrations of the STING inhibitor (e.g., this compound or H-151) or a vehicle control (e.g., DMSO).
-
Incubate the cells for 1-2 hours.
-
-
STING Activation:
-
Stimulate the cells with a known STING agonist, such as 2',3'-cGAMP (typically at 1-5 µg/mL).
-
-
Incubation and Lysis:
-
Incubate the cells for a further 6-24 hours to allow for reporter gene expression.
-
Lyse the cells using a suitable lysis buffer.
-
-
Luminescence Measurement:
-
Measure the firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of STING Pathway Activation
This method provides a direct visualization of the inhibition of key phosphorylation events in the STING signaling cascade.
Objective: To determine if the inhibitor blocks the phosphorylation of STING, TBK1, and IRF3.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., THP-1 monocytes or mouse macrophages) in 6-well plates.
-
Pre-treat the cells with varying concentrations of the STING inhibitor or vehicle control for 1-2 hours.
-
-
STING Activation:
-
Stimulate the cells with a STING agonist (e.g., 2',3'-cGAMP) for 1-3 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
IFN-β ELISA
This assay quantifies the production of a key downstream cytokine, providing a functional readout of STING pathway inhibition.
Objective: To measure the amount of Interferon-beta (IFN-β) secreted by cells following STING activation and inhibitor treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., primary macrophages or a relevant cell line) in a 96-well plate.
-
Pre-treat the cells with different concentrations of the STING inhibitor or vehicle control for 1-2 hours.
-
-
STING Activation:
-
Stimulate the cells with a STING agonist (e.g., 2',3'-cGAMP).
-
-
Supernatant Collection:
-
After 18-24 hours of stimulation, collect the cell culture supernatant.
-
-
ELISA:
-
Perform an IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using recombinant IFN-β.
-
Calculate the concentration of IFN-β in the samples.
-
Plot the IFN-β concentration against the inhibitor concentration to determine the IC50 value.
-
Visualizing the STING Inhibition Landscape
To better understand the molecular interactions and experimental workflows, the following diagrams have been generated.
Caption: STING signaling pathway and the point of intervention for this compound and H-151.
Caption: A generalized experimental workflow for the comparative evaluation of STING inhibitors.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Researchers reveal key differences in STING inhibition between humans and mice | EurekAlert! [eurekalert.org]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to STING Inhibitors: STING-IN-2 vs. C-176 Species Specificity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of innate immunity research, the STING (Stimulator of Interferon Genes) pathway has emerged as a critical regulator of inflammatory responses. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, making STING an attractive target for therapeutic intervention. This guide provides a detailed comparison of two widely used covalent STING inhibitors, STING-IN-2 (also known as C-170) and C-176, with a specific focus on their species specificity. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Mechanism of Action: Covalent Inhibition of STING Palmitoylation
Both this compound and C-176 are irreversible inhibitors that function by covalently targeting a crucial cysteine residue (Cys91) in the transmembrane domain of the STING protein. This modification effectively blocks the palmitoylation of STING, a post-translational modification essential for its activation, subsequent trafficking, and downstream signaling, which leads to the production of type I interferons and other pro-inflammatory cytokines.
Quantitative Comparison of Inhibitory Activity
The species specificity of STING inhibitors is a critical consideration for the translation of pre-clinical findings from animal models to human applications. This compound and C-176 exhibit distinct profiles in their activity against human and mouse STING.
| Compound | Target Species | Assay Type | Inhibitory Concentration |
| This compound (C-170) | Human (hsSTING) | IFN-β Reporter Assay | Active in the range of 0.02 - 2 µM[1] |
| Mouse (mmSTING) | IFN-β Reporter Assay | Active in the range of 0.02 - 2 µM[1] | |
| C-176 | Human (hsSTING) | IFN-β Reporter Assay | Inactive[2] |
| Mouse (mmSTING) | IFN-β Reporter Assay | Potent inhibitor (Sub-micromolar activity) |
Experimental Protocols
To facilitate the independent verification and application of these findings, detailed protocols for key experiments are provided below.
IFN-β Promoter Luciferase Reporter Assay
This assay is a cornerstone for quantifying the inhibitory effect of compounds on STING signaling.
Objective: To measure the dose-dependent inhibition of STING-mediated IFN-β promoter activation by this compound and C-176.
Materials:
-
HEK293T cells stably expressing human or mouse STING.
-
IFN-β promoter-luciferase reporter plasmid.
-
Renilla luciferase plasmid (for normalization).
-
Transfection reagent.
-
STING agonist (e.g., 2'3'-cGAMP).
-
This compound (C-170) and C-176.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T cells (expressing either human or mouse STING) in 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: 24 hours post-transfection, pre-treat the cells with serial dilutions of this compound or C-176 for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
STING Activation: Stimulate the cells with a known concentration of a STING agonist (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Acyl-Biotinyl Exchange (ABE) Assay for STING Palmitoylation
This biochemical assay directly assesses the ability of the inhibitors to block STING palmitoylation.
Objective: To determine if this compound and C-176 inhibit the palmitoylation of STING in a cellular context.
Materials:
-
Cells expressing the STING protein of interest (human or mouse).
-
This compound (C-170) and C-176.
-
Lysis buffer.
-
N-ethylmaleimide (NEM).
-
Hydroxylamine (HAM).
-
Biotin-HPDP.
-
Streptavidin-agarose beads.
-
SDS-PAGE and Western blotting reagents.
-
Anti-STING antibody.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound, C-176, or vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing NEM to block free thiol groups.
-
Thioester Cleavage: Divide the lysate into two aliquots. Treat one aliquot with HAM to cleave the thioester bonds of palmitoylated cysteines. The other aliquot serves as a negative control.
-
Biotinylation: Label the newly exposed thiol groups with Biotin-HPDP.
-
Affinity Purification: Incubate the lysates with streptavidin-agarose beads to pull down the biotinylated (originally palmitoylated) proteins.
-
Western Blot Analysis: Elute the proteins from the beads and analyze by SDS-PAGE and Western blotting using an anti-STING antibody. A reduction in the STING signal in the inhibitor-treated samples compared to the vehicle control in the HAM-treated group indicates inhibition of palmitoylation.
Visualizing the STING Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the STING signaling pathway and the experimental workflow for assessing inhibitor specificity.
Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound and C-176.
Caption: Experimental workflow for comparing the species specificity of STING inhibitors.
Conclusion
The selection of an appropriate STING inhibitor is contingent on the specific research question and the model system being employed. This compound (C-170) serves as a valuable tool for studying the effects of STING inhibition in both human and mouse systems.[1][2] In contrast, C-176 is a highly specific inhibitor for mouse STING and is not suitable for studies involving human STING.[2] This pronounced species specificity underscores the importance of validating inhibitor activity in the relevant species context to ensure the accuracy and translatability of experimental findings. Researchers are encouraged to utilize the provided protocols and data to make informed decisions in their investigations of the STING pathway.
References
Efficacy of STING-IN-2 compared to other STING antagonists
An Objective Comparison of the Efficacy of STING-IN-2 and Other STING Antagonists for Researchers and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system, playing a key role in the detection of cytosolic DNA and initiating inflammatory responses. While vital for defending against pathogens and cancer, aberrant STING activation is linked to various autoinflammatory and autoimmune diseases. This has led to the development of STING inhibitors as potential therapeutics. This guide provides a detailed, objective comparison of the preclinical efficacy of this compound (also known as C-170) against other prominent STING antagonists, including H-151, C-176, and SN-011.
The STING Signaling Pathway
The cGAS-STING pathway is the primary mechanism for the immune system to recognize cytosolic double-stranded DNA (dsDNA).[1] Upon dsDNA detection, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[2][3] This molecule then binds to STING, an adaptor protein located on the endoplasmic reticulum (ER).[3][4] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[5][6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[3][5] Phosphorylated IRF3 dimerizes and moves to the nucleus to induce the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[5][7]
Mechanisms of STING Inhibition
The STING antagonists discussed in this guide utilize different strategies to block the signaling cascade. These mechanisms can be broadly categorized as covalent and competitive inhibition.
| Inhibitor | Mechanism of Action | Target | Reference |
| This compound (C-170) | Covalent | Covalently binds to Cysteine 91 (Cys91), which prevents the palmitoylation of STING. This is a necessary step for STING multimerization and the recruitment of TBK1. | [6] |
| H-151 | Covalent | Irreversibly binds to Cys91 of both human and murine STING, which blocks activation-induced palmitoylation and clustering of STING. | [8][9] |
| C-176 | Covalent | Covalently modifies Cys91 of murine STING, thereby inhibiting its activation. It is less effective against human STING. | [2][10] |
| SN-011 | Competitive | Competes with the endogenous ligand 2',3'-cGAMP for binding to the cyclic dinucleotide (CDN) pocket of the STING dimer, which blocks STING activation. | [4][5] |
Comparative In Vitro Efficacy
The potency of STING inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) in cellular assays. A lower IC50 value indicates a higher potency.
| Inhibitor | Species | IC50 | Reference |
| STING-IN-15 | Human | 116 nM | [4][11] |
| Mouse | 96.3 nM | [4][11] | |
| H-151 | Human (HFFs) | ~134.4 nM | [8] |
| Mouse (MEFs) | ~138 nM | [8] | |
| Mouse (BMDMs) | ~109.6 nM | [8] | |
| SN-011 | Human/Mouse | 76 nM | [4] |
Note: Direct head-to-head IC50 data for this compound (C-170) and C-176 in the same standardized assays are not as readily available in the public domain. However, they are consistently described as potent inhibitors.
Comparative In Vivo Efficacy
The Trex1-deficient (Trex1-/-) mouse model is a standard for evaluating the in vivo efficacy of STING inhibitors. These mice have a buildup of endogenous DNA that leads to chronic STING activation and a severe autoinflammatory phenotype, mirroring conditions like Aicardi-Goutières syndrome.[10][12]
| Inhibitor | Dosing Regimen | Key Outcomes in Trex1-/- Mice | Reference |
| H-151 | 10 mg/kg, i.p., daily for 2 weeks | Suppressed IFN-β and interferon-stimulated gene (ISG) expression in tissues, comparable to SN-011. It also alleviated inflammation in the heart. | [10] |
| C-176 | 20 mg/kg, i.p., every other day for 2 weeks | Significantly lowered serum levels of type I interferons and suppressed inflammatory markers in the heart. | [10][12] |
| SN-011 | 10 mg/kg, i.p., daily for 2 weeks | Showed comparable efficacy to H-151 in suppressing IFN-β and ISG expression and ameliorating heart inflammation. Notably, it significantly prevented mortality in this model. | [10][13] |
Experimental Protocols
IFN-β Reporter Assay for IC50 Determination
This in vitro assay is a standard method to measure the potency of STING inhibitors by quantifying their ability to suppress the STING-induced expression of a reporter gene.[10]
-
Cell Culture and Transfection : HEK293T cells are seeded in 96-well plates. The cells are then co-transfected with expression plasmids for either human or mouse STING, an IFN-β promoter-luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase for normalization).[10]
-
Inhibitor Treatment : Following transfection, the cells are treated with a serial dilution of the STING inhibitor being tested.
-
STING Activation : The STING pathway is then activated by adding a STING agonist, such as 2',3'-cGAMP.
-
Luciferase Assay : After a period of incubation, the cells are lysed, and a luciferase assay is performed to measure the light produced from the IFN-β promoter-driven reporter. The Renilla luciferase signal is used to normalize the results.
-
Data Analysis : The IC50 value is calculated by plotting the normalized luciferase activity against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Efficacy in the Trex1-/- Mouse Model
This protocol outlines the general steps for assessing the in vivo efficacy of STING inhibitors in a disease model of chronic STING activation.[10]
-
Animal Model : Trex1-/- mice, which develop a spontaneous autoinflammatory phenotype due to STING activation, are used.[10]
-
Treatment Groups : The mice are divided into a vehicle control group and one or more inhibitor treatment groups.
-
Dosing : The STING inhibitor or vehicle is administered according to a predetermined dosing regimen (e.g., daily intraperitoneal injections).[10]
-
Monitoring : The health of the mice is monitored throughout the study, including body weight and survival.
-
Sample Collection and Analysis : At the end of the study, blood and tissues (such as the heart, lung, and spleen) are collected.
-
Gene Expression Analysis : Quantitative PCR (qPCR) is used to measure the expression of IFN-β and other interferon-stimulated genes in the tissues.
-
Histopathology : Tissues are fixed, sectioned, and stained (e.g., with H&E) to evaluate the extent of inflammation and tissue damage.[10]
-
-
Data Interpretation : The outcomes from the inhibitor-treated group are compared to the vehicle-treated group to determine the in vivo efficacy of the STING inhibitor.
References
- 1. Development of small molecule inhibitors/agonists targeting STING for disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. STING is a cell-intrinsic metabolic checkpoint restricting aerobic glycolysis by targeting HK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. childrenshospital.org [childrenshospital.org]
- 6. researchgate.net [researchgate.net]
- 7. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. invivogen.com [invivogen.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STING inhibitors target inflammatory diseases | 2021-06-22 | BioWorld [bioworld.com]
Validating STING-IN-2 Target Engagement: A Comparative Guide
For researchers and drug development professionals, confirming that a small molecule inhibitor directly interacts with its intended target within a cellular context is a critical step. This guide provides a comparative framework for validating the target engagement of STING-IN-2, a covalent antagonist of the Stimulator of Interferon Genes (STING) protein. We will explore its mechanism of action in comparison to other STING inhibitors and provide detailed experimental protocols for robust validation.
The STING Signaling Pathway
The STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA—a sign of infection or cellular damage—and initiating a potent inflammatory response.[1][2] Upon activation by cyclic dinucleotides like 2'3'-cGAMP, synthesized by cGAS in response to DNA, STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[3][4] This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[5][6] Phosphorylated IRF3 then dimerizes, enters the nucleus, and drives the transcription of type I interferons and other pro-inflammatory cytokines.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Biochemical Assays for Confirming STING-IN-2 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biochemical assays used to validate the activity of STING-IN-2, a known covalent inhibitor of the STING (Stimulator of Interferon Genes) protein. We present supporting experimental data for this compound and other alternative STING inhibitors, offering detailed methodologies for key experiments to facilitate reproducible research.
The cGAS-STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA as a sign of infection or cellular damage and initiating a protective immune response.[1] Upon activation by its ligand, cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor IRF3.[2][3] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other inflammatory cytokines.[4][5] this compound (also known as C-170) is a potent, covalent inhibitor that targets a cysteine residue (Cys91) in the transmembrane domain of STING, preventing its palmitoylation and subsequent activation.[5]
Quantitative Comparison of STING Inhibitors
The following table summarizes the inhibitory activities of this compound and other well-characterized STING inhibitors in various biochemical and cellular assays. This data allows for a direct comparison of their potency and specificity.
| Inhibitor | Target/Mechanism | Assay Type | Species | IC50 Value | Reference |
| This compound (C-170) | Covalent modification of STING (Cys91), preventing palmitoylation | IFN-β Reporter Assay | Human, Mouse | Not explicitly available, but shows potent inhibition | [5] |
| TBK1 Phosphorylation | Human (THP-1 cells) | Decreased p-TBK1 levels at 0.5 µM | [6] | ||
| H-151 | Covalent modification of STING (Cys91), preventing palmitoylation | IFN-β Reporter Assay | Human (293T-hSTING) | 1.04 µM | [7] |
| IFN-β Reporter Assay | Mouse (293T-mSTING) | 0.82 µM | [7] | ||
| IFN-β Reporter Assay | Human (HFFs) | 134.4 nM | [8][9] | ||
| IFN-β Reporter Assay | Mouse (MEFs) | 138 nM | [8][9] | ||
| IFN-β Reporter Assay | Mouse (BMDMs) | 109.6 nM | [8][9] | ||
| SN-011 | Competitive antagonist of the cGAMP binding pocket | IFN-β Reporter Assay | Human (HFFs) | 502.8 nM | [8][9] |
| IFN-β Reporter Assay | Mouse (MEFs) | 127.5 nM | [8][9] | ||
| IFN-β Reporter Assay | Mouse (BMDMs) | 107.1 nM | [8][9] | ||
| Surface Plasmon Resonance (Binding Affinity) | Human | Kd = 4.03 nM | [8] | ||
| C-176 | Covalent modification of STING (Cys91), preventing palmitoylation | IFN-β Reporter Assay | Mouse | Potent Inhibition | [5][10] |
| IFN-β Reporter Assay | Human | Low to no activity | [5][10] |
Signaling and Experimental Workflow Diagrams
To visually represent the complex processes involved in STING signaling and the experimental approaches to study its inhibition, we provide the following diagrams created using the DOT language.
Detailed Experimental Protocols
Here we provide detailed protocols for three key biochemical assays to confirm the activity of STING inhibitors like this compound.
In Vitro STING/TBK1 Phosphorylation Assay
This assay directly measures the ability of an inhibitor to block the phosphorylation of STING and TBK1, a critical step in the signaling cascade.
Materials:
-
HEK293T cells
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 10% glycerol, supplemented with protease and phosphatase inhibitors.
-
Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT.
-
ATP solution
-
2'3'-cGAMP
-
This compound or other inhibitors
-
Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-STING (Ser366), anti-STING.
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Cell Lysate Preparation:
-
Culture HEK293T cells to ~80-90% confluency.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cellular proteins.
-
-
In Vitro Kinase Reaction:
-
In a microcentrifuge tube, combine the cell lysate (containing STING and TBK1) with the Kinase Reaction Buffer.
-
Add the STING inhibitor (e.g., this compound) at various concentrations and pre-incubate for 30 minutes at 30°C.
-
Initiate the reaction by adding ATP (final concentration 1-2 mM) and 2'3'-cGAMP (final concentration 1-2 µM).
-
Incubate the reaction mixture for 30-60 minutes at 30°C.
-
-
Western Blot Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-TBK1, total TBK1, p-STING, and total STING overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
-
cGAMP Production Assay (ELISA)
This assay is used to assess the activity of cGAS, the enzyme that produces cGAMP, which in turn activates STING. While this compound directly targets STING, this assay is crucial for characterizing inhibitors that may target upstream components of the pathway.
Materials:
-
Recombinant human cGAS enzyme
-
Herring Testis DNA (HT-DNA)
-
ATP and GTP
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
2'3'-cGAMP ELISA Kit (e.g., from Arbor Assays or Cayman Chemical).[11][12][13][14]
-
Plate reader capable of measuring absorbance at 450 nm.
Protocol:
-
Enzymatic Reaction:
-
In a 96-well plate, set up the reaction by adding Assay Buffer, recombinant cGAS, and HT-DNA.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of ATP and GTP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
ELISA Procedure (following a generic competitive ELISA protocol):
-
Prepare the 2'3'-cGAMP standard curve as per the kit instructions.[13]
-
Add the reaction samples and standards to the wells of the ELISA plate pre-coated with a capture antibody.
-
Add the cGAMP-HRP conjugate and the primary antibody to each well.
-
Incubate the plate for 2 hours at room temperature with shaking.
-
Wash the plate multiple times with the provided wash buffer.
-
Add the TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the concentration of 2'3'-cGAMP in the samples by interpolating from the standard curve.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
IFN-β Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the IFN-β promoter, a key downstream target of the STING pathway. It provides a functional readout of the entire signaling cascade.[15][16][17]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids: IFN-β promoter-luciferase reporter, a constitutively active Renilla luciferase control plasmid, and plasmids expressing human or mouse STING.
-
Transfection reagent (e.g., Lipofectamine)
-
STING agonist (e.g., 2'3'-cGAMP)
-
This compound or other inhibitors
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293T cells with the IFN-β promoter-luciferase reporter, the Renilla luciferase control plasmid, and the STING expression plasmid using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
-
Inhibitor Treatment and STING Activation:
-
Pre-treat the cells with a serial dilution of the STING inhibitor for 1-2 hours.
-
Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the agonist-only control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
By employing these biochemical and cellular assays, researchers can effectively characterize the activity and potency of STING inhibitors like this compound, providing crucial data for the development of novel therapeutics for autoimmune and inflammatory diseases.
References
- 1. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. selleckchem.com [selleckchem.com]
- 11. arborassays.com [arborassays.com]
- 12. 2'3'-Cyclic GAMP ELISA Kit - Nordic Biosite [nordicbiosite.com]
- 13. documents.thermofisher.cn [documents.thermofisher.cn]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
- 16. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. invivogen.com [invivogen.com]
A Comparative Guide to STING-IN-2 and Non-Covalent STING Inhibitors
The cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) signaling pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA—a key indicator of pathogenic infection or cellular damage.[1][2] Upon activation, STING orchestrates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response.[1][3] However, the dysregulation of this pathway is implicated in the pathology of various autoinflammatory and autoimmune diseases, making STING a compelling therapeutic target for inhibition.[4]
This guide provides a detailed comparison between two primary classes of STING inhibitors: covalent inhibitors, exemplified by STING-IN-2 (also known as C-170)[5][6][7], and non-covalent inhibitors. We will explore their distinct mechanisms of action, present comparative quantitative data, and detail the experimental protocols used for their evaluation.
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
The fundamental difference between this compound and non-covalent inhibitors lies in how they interact with the STING protein to prevent its activation.
This compound: Irreversible Covalent Inhibition this compound is a potent, covalent inhibitor that forms an irreversible bond with the STING protein.[5][7] It specifically targets a cysteine residue at position 91 (Cys91) within the transmembrane domain of both human and mouse STING.[6][8][9] This covalent modification blocks the palmitoylation of STING, a critical post-translational modification that must occur for STING to form multimeric complexes at the Golgi apparatus and recruit downstream signaling partners like TBK1.[8][10] By preventing palmitoylation, this compound effectively halts the entire downstream signaling cascade.[8][9]
Non-Covalent Inhibitors: Reversible Competitive Antagonism In contrast, non-covalent inhibitors bind reversibly to the STING protein. A prominent class of these inhibitors functions as competitive antagonists to STING's natural ligand, 2'3'-cGAMP.[11][12] These molecules are designed to fit into the cyclic dinucleotide (CDN) binding pocket located on the C-terminal domain of the STING dimer.[12] By occupying this pocket, they physically block 2'3'-cGAMP from binding and lock the STING protein in an inactive "open" conformation.[12] This prevents the conformational changes and subsequent translocation from the endoplasmic reticulum to the Golgi that are necessary for activation.[1][3] SN-011 is a well-characterized example of a non-covalent STING inhibitor.[12]
Caption: Figure 1: STING Signaling Pathway and Inhibition Mechanisms.
Caption: Figure 2: Logical Comparison of Inhibition Mechanisms.
Quantitative Data Comparison
The potency of STING inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The table below summarizes publicly available data for this compound and representative covalent (H-151) and non-covalent (SN-011) inhibitors across various cell-based assays.
| Inhibitor | Class | Target Site / Mechanism | Assay / Cell Line | IC50 Value | Reference |
| This compound (C-170) | Covalent | Cys91; Blocks Palmitoylation | cGAMP-induced p-TBK1 in THP-1 cells | Effective at 0.5 µM | [7] |
| H-151 | Covalent | Cys91; Blocks Palmitoylation | cGAMP-induced Ifnb expression in MEFs | ~138 nM | [4][13] |
| cGAMP-induced Ifnb expression in BMDMs | ~109.6 nM | [4][13] | |||
| cGAMP-induced Ifnb expression in HFFs | ~134.4 nM | [4][14] | |||
| SN-011 | Non-Covalent | cGAMP Binding Pocket; Competitive | HT-DNA-induced Ifnb expression in L929 cells | ~100 nM | [12] |
| cGAMP-induced Ifnb expression in HFFs | ~502.8 nM | [4][12] | |||
| cGAMP-induced signaling in THP-1 cells | ~11 µM | [14] |
MEFs: Mouse Embryonic Fibroblasts; BMDMs: Bone Marrow-Derived Macrophages; HFFs: Human Foreskin Fibroblasts; THP-1: Human monocytic cell line.
Key Experimental Protocols
The characterization and comparison of STING inhibitors rely on a series of standardized biochemical and cell-based assays.
IFN-β Promoter Reporter Assay
This is a primary functional assay to quantify the inhibitory effect of a compound on STING-dependent gene transcription.[4][15]
-
Objective: To measure the dose-dependent inhibition of STING-induced interferon-β promoter activity.
-
Methodology:
-
Cell Seeding: HEK293T cells, stably expressing human STING and an IFN-β promoter-driven luciferase reporter, are seeded into 96-well plates.[4]
-
Inhibitor Treatment: Cells are pre-treated with a serial dilution of the STING inhibitor (e.g., this compound, SN-011) for 1-2 hours.[4]
-
STING Activation: Cells are stimulated with a known STING agonist, such as 2'3'-cGAMP, to activate the pathway.[4]
-
Incubation: The cells are incubated for a defined period (e.g., 6-8 hours) to allow for reporter gene expression.[4]
-
Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.[15]
-
Data Analysis: The dose-response curve is plotted to calculate the IC50 value of the inhibitor.[15]
-
Immunoblotting for Phosphorylated TBK1 and IRF3
This biochemical assay directly assesses the inhibitor's ability to block key downstream phosphorylation events in the STING pathway.[4]
-
Objective: To visualize and quantify the reduction in phosphorylated TBK1 and IRF3.
-
Methodology:
-
Cell Culture and Treatment: Relevant cells, such as THP-1 monocytes, are cultured and pre-treated with the inhibitor before stimulation with a STING agonist.[4]
-
Cell Lysis: At various time points post-stimulation, cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane.[4]
-
Antibody Probing: The membrane is probed with primary antibodies specific for the phosphorylated forms of TBK1 and IRF3, as well as antibodies for the total levels of these proteins as a loading control.[4]
-
Visualization: Protein bands are visualized using chemiluminescence or fluorescence, and band intensities are quantified. A specific inhibitor should decrease the ratio of phosphorylated protein to total protein.[4]
-
Cytotoxicity Assay
This assay is a critical control to ensure that the observed reduction in STING signaling is due to specific inhibition and not simply a result of the compound killing the cells.[4]
-
Objective: To determine the concentration at which an inhibitor exhibits toxic effects on cells.
-
Methodology:
-
Cell Plating and Treatment: Cells are plated and treated with a range of inhibitor concentrations for a period similar to or longer than the functional assays (e.g., 24 hours).[4]
-
Viability Measurement: Cell viability is measured using a commercially available kit, such as an MTT, CellTiter-Glo®, or LDH release assay.[4]
-
Analysis: A specific inhibitor should show no significant cytotoxicity at the concentrations where it effectively inhibits STING signaling.[4][11]
-
Summary
This compound and non-covalent STING inhibitors represent two distinct and viable strategies for modulating the STING pathway.
-
Covalent Inhibitors (this compound): Offer the advantage of high potency and prolonged, irreversible target engagement. This can lead to a durable pharmacological effect. However, the irreversible nature carries a higher risk of off-target modifications and potential immunogenicity.
-
Non-Covalent Inhibitors: Provide reversible and tunable inhibition, which can offer a more controlled safety profile. Their efficacy is dependent on maintaining sufficient concentration at the target site. These inhibitors compete directly with the natural ligand, a mechanism that can be highly specific.[12]
The choice between a covalent and a non-covalent approach depends on the desired therapeutic application, including the required duration of action, the therapeutic window, and the overall risk-benefit profile for the target disease. Both classes of inhibitors are invaluable tools for researchers and are promising candidates for the development of novel therapeutics for STING-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | STING | TargetMol [targetmol.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validating STING Pathway Inhibition: An Orthogonal Comparison Guide
For researchers, scientists, and drug development professionals, rigorously validating the inhibition of the STING (Stimulator of Interferon Genes) pathway is crucial for advancing novel therapeutics. This guide provides a comprehensive comparison of orthogonal methods to confirm STING pathway suppression, supported by experimental data and detailed protocols.
The cGAS-STING signaling pathway is a cornerstone of the innate immune system, detecting cytosolic DNA as a danger signal to trigger inflammatory responses.[1][2] Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases, making STING an attractive target for therapeutic inhibition.[3][4] To ensure that a potential inhibitor's effect is specific and on-target, a multi-faceted validation approach using independent experimental methods is essential.[1][2]
This guide outlines a workflow for validating STING inhibitors, progressing from direct target engagement in biochemical assays to cellular pathway inhibition and, ultimately, functional outcomes.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway begins with the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[2] Upon binding dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to STING, a transmembrane protein in the endoplasmic reticulum (ER).[2] This binding event triggers a conformational change and translocation of STING to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN-I), such as IFN-β, and other pro-inflammatory cytokines.[2]
References
Head-to-Head Comparison of STING Inhibitors in a Murine Model of Aicardi-Goutières Syndrome
A definitive guide for researchers navigating the landscape of STING-targeted therapeutics. This document provides a comprehensive, data-driven comparison of prominent STING inhibitors, focusing on their performance in the Trex1-/- mouse model, a key preclinical model for the autoimmune disorder Aicardi-Goutières Syndrome (AGS).
The dysregulation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway is a known driver of various autoimmune and inflammatory diseases. This has spurred the development of small molecule inhibitors targeting STING as a promising therapeutic strategy. This guide offers a head-to-head comparison of three key preclinical STING inhibitors: H-151, C-176, and SN-011, summarizing their in vitro potency and in vivo efficacy. Detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows are provided to support researchers in their selection and evaluation of these critical research compounds.
Performance Snapshot: A Comparative Analysis of STING Inhibitors
The following tables summarize the key quantitative data for the selected STING inhibitors, providing a clear comparison of their potency and efficacy.
Table 1: In Vitro Potency of STING Inhibitors (IC50 Values)
| Inhibitor | Target | Mechanism of Action | Mouse Cell Line IC50 | Human Cell Line IC50 |
| H-151 | STING (Cys91) | Covalent modification, blocks palmitoylation | ~109.6-138 nM[1][2] | ~134.4 nM[1][2] |
| C-176 | STING (Cys91) | Covalent modification, blocks palmitoylation | Potent (specific values vary) | Low to no activity |
| SN-011 | STING (CDN pocket) | Competitive antagonist, prevents cGAMP binding | ~107.1-127.5 nM[1][2] | ~502.8 nM[1][2] |
Table 2: In Vivo Efficacy of STING Inhibitors in the Trex1-/- Mouse Model of Aicardi-Goutières Syndrome
| Inhibitor | Dosing Regimen | Key Efficacy Readouts | Outcome |
| H-151 | 10 mg/kg, i.p. daily for 2 weeks | - Comparable suppression of Ifnb and ISG expression in tissues to SN-011- Comparable amelioration of heart inflammation to SN-011 | Effectively suppresses systemic inflammation.[3] |
| C-176 | Not specified in direct comparison | - Reverses strong tissue inflammation | Demonstrates robust in vivo activity.[3] |
| SN-011 | 10 mg/kg, i.p. daily for 2 weeks | - Comparable suppression of Ifnb and ISG expression in tissues to H-151- Comparable amelioration of heart inflammation to H-151 | Effectively suppresses systemic inflammation and prevents death.[1][4] |
Visualizing the Molecular Mechanisms and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the STING signaling pathway, the mechanisms of inhibitor action, and a typical experimental workflow.
Caption: The cGAS-STING signaling pathway.
Caption: Mechanism of action of STING inhibitors.
Caption: Preclinical evaluation workflow.
Experimental Protocols: A Guide to Reproducible Research
Reproducible and rigorous experimental design is paramount in the evaluation of novel therapeutic agents. Below are detailed protocols for key assays used to characterize STING inhibitors.
IFN-β Reporter Assay for IC50 Determination
This assay is a common method to quantify the in vitro potency of STING inhibitors by measuring their ability to suppress STING-induced expression of an IFN-β reporter gene.
-
Cell Line: HEK293T cells, which lack endogenous STING, are co-transfected with plasmids expressing either human or murine STING and a luciferase reporter gene under the control of the IFN-β promoter.
-
Inhibitor Treatment: Cells are pre-incubated with a serial dilution of the STING inhibitor (e.g., H-151, C-176, or SN-011) for 1-2 hours prior to stimulation.
-
STING Activation: The STING pathway is activated by transfecting the cells with a STING agonist, such as 2'3'-cGAMP.
-
Luciferase Assay: After a defined incubation period (e.g., 24 hours), luciferase activity is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Western Blot for STING Pathway Activation
This method is used to confirm the mechanism of action by observing the phosphorylation status of key proteins in the STING pathway.
-
Cell Culture and Treatment: A suitable cell line with a functional STING pathway (e.g., THP-1 or RAW 264.7) is pre-treated with various concentrations of the STING inhibitor or vehicle control for 1-2 hours.
-
STING Activation: The STING pathway is then activated using an agonist like 2'3'-cGAMP for a short duration (e.g., 1-3 hours).
-
Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated and total STING, TBK1, and IRF3. A loading control like GAPDH or β-actin is also used.
-
Detection and Analysis: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated.
In Vivo Efficacy in the Trex1-/- Mouse Model
This model is crucial for evaluating the therapeutic potential of STING inhibitors in a setting of chronic STING activation.
-
Animal Model: Trex1-/- mice, which develop a severe inflammatory phenotype due to the accumulation of endogenous DNA and subsequent STING activation, are used.
-
Inhibitor Administration: The STING inhibitor or vehicle is administered to the mice according to a predetermined dosing regimen (e.g., daily intraperitoneal injections for 2-4 weeks).
-
Monitoring: Mice are monitored for clinical signs of disease, including weight loss, skin lesions, and overall health.
-
Efficacy Readouts:
-
Gene Expression: The expression of interferon-stimulated genes (ISGs) in tissues like the heart and spleen is analyzed by qRT-PCR.
-
Histopathology: Tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the level of inflammation and tissue damage.
-
Cytokine Levels: Serum and tissue levels of key cytokines (e.g., IFN-α, IFN-β, IL-6, TNF-α) are measured by ELISA or multiplex assays.
-
-
Data Analysis: The readouts from the inhibitor-treated group are compared to the vehicle-treated group to determine the in vivo efficacy of the STING inhibitor.
References
A Researcher's Guide to Control Experiments for STING-IN-2 Studies
For researchers and drug development professionals, the rigorous validation of a targeted inhibitor is paramount to ensuring data integrity and reproducibility. STING-IN-2 (also known as C-170) is a potent, irreversible antagonist of the STimulator of INterferon Genes (STING) protein.[1][2] Its mechanism involves covalently targeting the Cys91 residue of STING, which prevents the protein's palmitoylation—a critical step for its multimerization, downstream signaling, and activation of the innate immune response.[3] This guide provides a comprehensive overview of essential control experiments for studies involving this compound, compares it with alternative inhibitors, and offers detailed protocols for key validation assays.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA—a signal of pathogen invasion or cellular damage.[4][5] Upon binding to DNA, the enzyme cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[6][7] cGAMP then binds to STING, a protein resident in the endoplasmic reticulum (ER), triggering a conformational change.[8] This activation leads to STING's translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[3][5] TBK1 subsequently phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which dimerizes, moves to the nucleus, and drives the transcription of type I interferons (IFN-I) and other pro-inflammatory cytokines.[4][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | STING | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of STING-IN-2: A Procedural Guide
Core Principles for Chemical Waste Management
The fundamental principle for the disposal of STING-IN-2, like many research chemicals, is to treat it as hazardous waste. This necessitates adherence to local, state, and federal regulations.[1] All materials contaminated with this compound, including personal protective equipment (PPE) and labware, should also be disposed of as hazardous waste in accordance with institutional guidelines.[2]
Step-by-Step Disposal Protocol for this compound
The following protocol provides a step-by-step guide for the safe disposal of this compound in a laboratory setting. This procedure is based on general best practices for chemical waste management and information available for similar compounds.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
-
Chemical-resistant gloves
-
Safety goggles or glasses
-
A lab coat[2]
2. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, labeled hazardous waste container. Contaminated solid materials such as gloves, weigh boats, and pipette tips should also be placed in this container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with incompatible waste streams.
-
Sharps: Any needles or other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[3][4][5]
3. Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard classifications.
4. Storage: Store waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition, pending pickup by a certified hazardous waste disposal service.[6][7] Ensure containers are tightly sealed to prevent leaks or spills.
5. Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[8][9]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general recommendations for laboratory chemical waste.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General laboratory safety protocols |
| Container Type | Sealed, labeled, chemical-resistant | [6][7] |
| Sharps Disposal | Puncture-resistant sharps container | [3][4][5] |
| Environmental Release | Avoid release into the environment | [1][7] |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is outlined below. This process ensures that all safety and regulatory aspects are considered from the point of waste generation to its final disposal.
Signaling Pathway Considerations
This compound is an agonist of the STING pathway, which plays a crucial role in the innate immune response. The activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines. While the biological activity of this compound is central to its therapeutic potential, it is important to consider that improper disposal could theoretically lead to unintended environmental exposure and ecological effects. Therefore, treating it as a biologically active and hazardous chemical is a necessary precaution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the Importance of Proper Disposal for Venting Needles [needle.tube]
- 4. DOs and DON'Ts of Proper Sharps Disposal | FDA [fda.gov]
- 5. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. STING-IN-7|899947-07-0|MSDS [dcchemicals.com]
- 8. chemrose.com.au [chemrose.com.au]
- 9. ltcc-keenan.newlook.safecollegessds.com [ltcc-keenan.newlook.safecollegessds.com]
Personal protective equipment for handling STING-IN-2
FOR RESEARCH USE ONLY. Not for use in humans or animals.
This document provides essential safety and logistical information for handling the potent and covalent STING inhibitor, STING-IN-2 (also known as C-170). Researchers, scientists, and drug development professionals should review this guide before working with this compound to ensure safe laboratory practices. The toxicological properties of this compound have not been thoroughly investigated; therefore, it should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted for any new experimental protocol involving this compound. However, the following minimum PPE is required for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of this compound solutions. |
| A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing. | Provides a barrier to protect the entire face. | |
| Skin Protection | Disposable nitrile gloves. | Provides a primary barrier against skin contact. Contaminated gloves should be removed and replaced immediately. |
| Laboratory coat. | Protects clothing and underlying skin from contamination. | |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. | A risk assessment should be performed to determine if respiratory protection is needed for specific procedures that may generate aerosols or dusts. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Handling and Disposal
Adherence to a strict operational plan is crucial for the safe handling and disposal of this compound.
Handling Procedures
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible. Prepare all necessary materials and equipment in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Weighing : When weighing the powdered form of this compound, do so in a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Solution Preparation : this compound is often dissolved in solvents such as DMSO. Handle these solutions with care, as solvents can facilitate skin absorption.
-
Spill Management : In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste : Unused this compound powder, contaminated gloves, bench paper, and other solid materials should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps : Any sharps, such as needles or pipette tips, used to handle this compound solutions should be disposed of in a designated sharps container.
First Aid Measures
In the event of accidental exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Signaling Pathway and Experimental Workflow Diagrams
To facilitate understanding of the experimental context and safety procedures, the following diagrams are provided.
Caption: Logical workflow for donning and doffing Personal Protective Equipment (PPE).
Disclaimer: This information is intended for guidance only and is based on general laboratory safety principles. Always consult the Safety Data Sheet (SDS) provided by your supplier for specific and detailed safety information before handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
